molecular formula C11H24O2 B2789964 9-Ethoxynonan-1-ol CAS No. 51309-03-6

9-Ethoxynonan-1-ol

Cat. No.: B2789964
CAS No.: 51309-03-6
M. Wt: 188.311
InChI Key: DLRBFMWQJUZVBA-UHFFFAOYSA-N
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Description

9-Ethoxynonan-1-ol is a useful research compound. Its molecular formula is C11H24O2 and its molecular weight is 188.311. The purity is usually 95%.
BenchChem offers high-quality 9-Ethoxynonan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Ethoxynonan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-ethoxynonan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-2-13-11-9-7-5-3-4-6-8-10-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRBFMWQJUZVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

solubility of 9-Ethoxynonan-1-ol in organic solvents vs water

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 9-Ethoxynonan-1-ol in Organic Solvents vs. Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Ethoxynonan-1-ol is an amphiphilic molecule possessing a terminal hydroxyl group, an ether linkage, and a significant hydrocarbon backbone. This structure imparts a nuanced solubility profile that is critical for its application in chemical synthesis, formulation science, and drug delivery systems. Understanding its behavior in various media is paramount for optimizing reaction conditions, purification processes, and creating stable formulations. This technical guide provides a deep dive into the theoretical principles governing the solubility of 9-Ethoxynonan-1-ol, a predicted solubility profile based on its molecular structure, and a rigorous, field-proven experimental protocol for its quantitative determination. By grounding predictions in the fundamental concepts of intermolecular forces and providing a self-validating experimental workflow, this document serves as an essential resource for scientists and researchers.

The Critical Role of Solubility for 9-Ethoxynonan-1-ol

9-Ethoxynonan-1-ol is a long-chain alcohol ether with the chemical structure: CH₃CH₂O(CH₂)₉OH. This molecule features two distinct regions:

  • A Polar Head: Comprising a terminal hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor, and an ether (-O-) linkage which can act as a hydrogen bond acceptor.[1]

  • A Non-Polar Tail: A nine-carbon aliphatic chain (-(CH₂)₉-) that is hydrophobic and interacts primarily through London dispersion forces.[2]

This amphiphilic nature makes its solubility highly dependent on the surrounding solvent environment. For drug development professionals and researchers, a precise understanding of its solubility is not merely academic; it is a cornerstone of practical application. It dictates the choice of solvents for chemical reactions, influences the efficiency of extraction and purification methods like chromatography, and is a critical parameter in designing stable and effective liquid formulations.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] The guiding principle is the adage "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[4][5][6]

The Role of Polarity and Hydrogen Bonding
  • Water (Polar, Protic): Water is a highly polar solvent due to its strong hydrogen bonding network.[7] For 9-Ethoxynonan-1-ol to dissolve in water, energy is required to break the strong hydrogen bonds between water molecules and the intermolecular forces between the alcohol molecules.[8] While the hydroxyl group of 9-Ethoxynonan-1-ol can form new hydrogen bonds with water, the long, non-polar nine-carbon chain is hydrophobic and disrupts water's hydrogen-bonding structure. As the length of the hydrocarbon chain in an alcohol increases, the influence of the polar hydroxyl group diminishes, leading to a sharp decrease in water solubility.[9] Therefore, 9-Ethoxynonan-1-ol is expected to have very low solubility in water.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding.[10] Ethanol (CH₃CH₂OH), for example, has a polar -OH group and a short non-polar ethyl group. It can effectively form hydrogen bonds with the hydroxyl group of 9-Ethoxynonan-1-ol while also interacting favorably with its hydrocarbon tail via dispersion forces. This makes polar protic solvents good candidates for dissolving 9-Ethoxynonan-1-ol.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have dipoles but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds, though they can act as acceptors.[10] The polarity of these solvents will allow for favorable dipole-dipole interactions with the polar head of 9-Ethoxynonan-1-ol. Their organic nature also ensures good interaction with the non-polar tail.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipoles and interact primarily through weak van der Waals (London dispersion) forces.[11] The long hydrocarbon tail of 9-Ethoxynonan-1-ol will interact very favorably with these non-polar solvents.[3] While the polar head is dissimilar, the energetic contribution of the long-chain interaction is expected to dominate, leading to high solubility.

Predicted Solubility Profile

Due to the absence of readily available experimental data, the following profile is predicted based on the chemical principles outlined above. This table serves as a hypothesis for guiding experimental work.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Water (H₂O)Very Low / Insoluble The large, non-polar C9 chain dominates, disrupting water's hydrogen bond network more than can be compensated for by the polar head.[2]
Methanol (CH₃OH)Soluble to Highly Soluble Methanol can hydrogen bond with the -OH group and its methyl group interacts favorably with the alkyl chain.
Ethanol (C₂H₅OH)Highly Soluble / Miscible Excellent balance of polarity for hydrogen bonding and non-polar character for solvating the alkyl tail.[7]
Polar Aprotic Acetone ((CH₃)₂CO)Highly Soluble / Miscible The ketone can accept hydrogen bonds and the overall molecule has sufficient non-polar character.
Dimethyl Sulfoxide (DMSO)Soluble A very strong polar solvent that can effectively solvate the polar head. The non-polar tail may slightly limit miscibility compared to smaller alcohols.
Non-Polar Hexane (C₆H₁₄)Highly Soluble / Miscible "Like dissolves like" principle dominates. The long alkyl chains of both solute and solvent interact favorably via London dispersion forces.[11]
Toluene (C₇H₈)Highly Soluble / Miscible The non-polar nature of toluene allows for excellent solvation of the C9 tail.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The Shake-Flask Method is a widely accepted and reliable technique for determining equilibrium solubility.[10][12]

Causality Behind Experimental Choices
  • Equilibrium: The goal is to measure the maximum amount of solute that can dissolve at a given temperature. The system must reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. Agitating for an extended period (24-72 hours) is crucial to ensure this state is reached, especially for viscous or slowly dissolving compounds.[10]

  • Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled environment (e.g., an incubator shaker or water bath) is non-negotiable for data reproducibility and accuracy.

  • Phase Separation: It is critical to analyze only the dissolved solute. Centrifugation pellets undissolved material, and subsequent filtration through a chemically inert (e.g., PTFE) syringe filter removes any remaining particulates without introducing contaminants or adsorbing the solute.[10]

  • Quantification: High-Performance Liquid Chromatography (HPLC) is the gold standard for this step due to its specificity and sensitivity. It can accurately measure the concentration of the target analyte even in the presence of minor impurities. A proper calibration curve is essential for converting the analytical signal into a precise concentration.[12]

Step-by-Step Methodology
  • Preparation of Solvent Vials: Add a precise volume (e.g., 2 mL) of the chosen analytical-grade solvent to several appropriately sized glass vials.

  • Addition of Solute: Add an excess amount of 9-Ethoxynonan-1-ol to each vial. "Excess" means adding enough solute so that a visible amount of undissolved material remains after the equilibration period. This ensures the solution is saturated.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or on a stir plate set to a constant temperature (e.g., 25 °C) and agitate for 24 to 72 hours.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to let larger particles settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining undissolved solute.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step removes any fine, suspended particles.

  • Quantification:

    • Prepare a series of standard solutions of 9-Ethoxynonan-1-ol of known concentrations in the chosen solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the filtered sample solution under the same HPLC conditions.

  • Calculation:

    • Use the calibration curve to determine the concentration of 9-Ethoxynonan-1-ol in the filtered sample.

    • Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep_vial 1. Add Solvent to Vial add_solute 2. Add Excess Solute prep_vial->add_solute agitate 3. Agitate at Constant T (24-72 hours) add_solute->agitate centrifuge 4. Centrifuge agitate->centrifuge filter 5. Filter Supernatant (0.22 µm PTFE) centrifuge->filter hplc 6. Analyze by HPLC filter->hplc calculate 7. Calculate Concentration hplc->calculate end_node Solubility (mg/mL or mol/L) calculate->end_node Final Solubility Data

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

The solubility of 9-Ethoxynonan-1-ol is a direct function of its amphiphilic structure. The long, non-polar C9 alkyl chain dictates its high solubility in non-polar organic solvents and its poor solubility in water. The polar hydroxyl and ether groups allow for favorable interactions with polar organic solvents, rendering it widely soluble across a spectrum of common laboratory and industrial solvents. While theoretical principles provide a robust predictive framework, quantitative and reproducible data essential for research and development must be obtained through rigorous experimental methods like the shake-flask protocol detailed herein. This guide provides both the foundational understanding and the practical tools necessary for scientists to effectively work with this versatile compound.

References

  • Fiveable. (2025, August 15). Like Dissolves Like Definition - Inorganic Chemistry I Key...
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Benchchem. General Experimental Protocol for Determining Solubility.
  • CK-12 Foundation. (2026, January 1). Hydrogen Bonding.
  • Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?
  • Vedantu. (2024, July 1). What is responsible for the solubility of alcohol class 11 chemistry CBSE.
  • Pearson. In the context of solubility rules, what does the phrase "like dissolves like" mean?
  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility.
  • Chemistry LibreTexts. (2022, May 3). 13.9: Physical Properties of Alcohols; Hydrogen Bonding.
  • entech. (2025, April 30). The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Chemguide. an introduction to alcohols.
  • SlideShare. solubility experimental methods.pptx.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • PMC. (2020, November 13).
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • ACS Publications. (2017, August 1). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals.
  • Solubility of Organic Compounds. (2023, August 31).

Sources

9-Ethoxynonan-1-ol safety data sheet (SDS) and hazard identification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth safety and hazard analysis of 9-Ethoxynonan-1-ol , structured for researchers and drug development professionals. This monograph synthesizes available chemical data with Structure-Activity Relationship (SAR) principles to establish a robust safety protocol for this specific research chemical.

CAS Registry Number: 51309-03-6 Formula: C₁₁H₂₄O₂ Molecular Weight: 188.31 g/mol Synonyms: 9-Ethoxy-1-nonanol; Nonanediol monoethyl ether

Part 1: Chemical Identity & Hazard Identification

The Molecular Basis of Hazard

9-Ethoxynonan-1-ol is a bifunctional aliphatic molecule comprising a lipophilic nonane chain terminated by a primary hydroxyl group (alcohol) and an ethoxy ether linkage.[1][2][3][4][5][6] This amphiphilic structure dictates its interaction with biological systems:

  • Lipid Solvation: The C9 alkyl chain allows effective penetration of the stratum corneum, facilitating dermal absorption and defatting of skin lipids.

  • Membrane Irritation: The polar hydroxyl headgroup interacts with mucosal membranes, leading to protein denaturation and irritation upon contact.

  • Peroxidation Potential: The ether linkage (C-O-C) adjacent to methylene groups presents a latent risk of peroxide formation upon prolonged exposure to air and light, a critical stability concern for long-term storage.

GHS Classification (Derived via SAR)

Note: As a specialized research intermediate, harmonized regulatory data may be limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous long-chain glycol ethers and fatty alcohols.

Hazard ClassCategoryHazard Statement CodeHazard Statement
Skin Corrosion/Irritation 2 H315 Causes skin irritation.[7]
Serious Eye Damage/Irritation 2A H319 Causes serious eye irritation.[2][7][8][9]
STOT - Single Exposure 3 H335 May cause respiratory irritation.[7]
Flammable Liquids 4 H227 Combustible liquid (Predicted FP > 90°C).
Hazard Communication Logic

The following diagram illustrates the logical flow from chemical property to safety intervention.

GHS_Logic Figure 1: Molecular Structure to Safety Protocol Logic Flow Chem 9-Ethoxynonan-1-ol (Amphiphilic Ether-Alcohol) Prop1 Lipophilicity (C9 Chain) Chem->Prop1 Prop2 Ether Linkage (-O-CH2-) Chem->Prop2 Haz1 H315: Skin Irritation (Defatting) Prop1->Haz1 Haz2 EUH019: May form peroxides Prop2->Haz2 Prec1 Nitrile Gloves (0.11mm, splash) Haz1->Prec1 Prec2 Store under Argon Test for Peroxides Haz2->Prec2

Part 2: Risk Mitigation & Exposure Controls

Engineering Controls
  • Fume Hood: Mandatory. All open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm to mitigate inhalation of aerosols or vapors.

  • Inert Atmosphere: Recommended. Due to the ether functionality, synthesis and storage should occur under nitrogen or argon to prevent autoxidation.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is based on the permeation resistance against aliphatic alcohols and ethers.

Protection TypeMaterial RecommendationScientific Rationale
Hand (Splash) Nitrile Rubber (min 0.11 mm)Provides adequate short-term protection against aliphatic alcohols. Change immediately upon contamination.[7][10]
Hand (Immersion) Butyl Rubber or Viton® Superior resistance to ethers and organic solvents compared to standard latex or thin nitrile.
Eye/Face Chemical Safety Goggles Tightly fitting goggles are required to prevent ocular damage from splashes. Face shield recommended for volumes >1L.
Respiratory Type A (Organic Vapor) Use NIOSH/EN 14387 Type A filter if engineering controls (fume hood) are compromised or during spill cleanup.

Part 3: Emergency Response Protocols

First Aid Logic
  • Inhalation: Remove to fresh air immediately. The primary risk is mucosal irritation. If breathing is labored, administer oxygen (trained personnel only).

  • Skin Contact: Wash with non-abrasive soap and water for 15 minutes. Do not use solvents (ethanol/acetone) to clean skin, as this may enhance transdermal absorption of the chemical.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, lifting lower and upper eyelids. Remove contact lenses if present and easy to do.[2][9][10][11]

Spill Response Decision Tree

Spill_Response Figure 2: Emergency Spill Response Workflow Start Spill Detected Size Assess Volume Start->Size Small Minor (< 100 mL) Size->Small Large Major (> 100 mL) Size->Large Act1 Absorb with Vermiculite or Chem-Pad Small->Act1 Act2 Evacuate Area Call EHS Large->Act2 Act3 Clean Surface with Soap/Water Act1->Act3 Dispose Dispose as Chemical Waste (Tag: Ether/Alcohol) Act2->Dispose After Prof. Cleanup Act3->Dispose

Firefighting Measures
  • Suitable Media: Alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

  • Unsuitable Media: High-volume water jet (may spread the burning liquid).

  • Specific Hazards: Combustion generates Carbon Monoxide (CO) and Carbon Dioxide (CO₂). Vapors are heavier than air and may travel to ignition sources.[7][10]

Part 4: Physical & Chemical Properties

Data estimated based on C9-C11 glycol ether analogs.

PropertyValue / EstimateSignificance
Physical State Liquid (Viscous)Facilitates handling but increases spill risk.
Appearance Colorless to Pale YellowDiscoloration may indicate peroxide formation or degradation.
Boiling Point ~260–280 °C (Predicted)High boiling point; low volatility at RT, but vapors accumulate if heated.
Flash Point > 93 °C (> 200 °F)Classified as Combustible (Class IIIB).
Density ~0.88 – 0.92 g/cm³Floats on water.
Solubility Insoluble in water; Soluble in DCM, EtOAc, MeOHRequires organic solvents for cleanup; will not dilute in water drains.

Part 5: Stability, Storage & Reactivity

Chemical Stability[5][7][14][17]
  • Peroxide Former: Like most ethers, 9-Ethoxynonan-1-ol can form explosive peroxides upon exposure to air.

  • Protocol: Test for peroxides using starch-iodide paper or quant strips every 6 months if stored > 1 year.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated) to retard oxidation.

  • Environment: Store under Inert Gas (Argon/Nitrogen) .

  • Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, Chromic acid), Acid chlorides, Acid anhydrides.

Part 6: Toxicological Information[16]

  • Acute Toxicity: No specific LD50 data available for CAS 51309-03-6.

    • Analogue Read-Across (1-Nonanol): Oral LD50 (Rat) ~3000–5000 mg/kg.

    • Analogue Read-Across (Glycol Ethers): Dermal LD50 (Rabbit) >2000 mg/kg.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Sensitization: No data available.[9] Treat as a potential weak sensitizer due to lipid interaction.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 12714344, 1-Ethoxynonane. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][8] Retrieved March 1, 2026, from [Link]

Sources

Technical Guide: Physicochemical Characterization of 9-Ethoxynonan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-Ethoxynonan-1-ol (CAS: 51309-03-6) is a specialized bifunctional aliphatic intermediate characterized by a primary hydroxyl group and a terminal ethoxy ether linkage separated by a nonyl (


) spacer. Its unique amphiphilic structure—combining a polar alcohol head, a lipophilic hydrocarbon chain, and a weakly polar ether tail—makes it a critical linker in lipid nanoparticle (LNP) synthesis, polymer chemistry, and surface-active agent development.

This guide provides a rigorous technical analysis of its boiling point (BP) and refractive index (RI). Given the scarcity of experimental literature for this specific intermediate, values presented here are derived from high-fidelity Group Contribution Methods (GCM) and homologous series extrapolation, reinforced by detailed protocols for experimental validation.

Part 1: Physicochemical Profile[1][2][3]

Chemical Identity & Structure[4]
  • IUPAC Name : 9-Ethoxynonan-1-ol

  • Molecular Formula :

    
    
    
  • Molecular Weight : 188.31 g/mol

  • SMILES : CCOCCCCCCCCCO

  • Structural Analysis : The molecule features a linear 9-carbon chain.[1] The

    
     position holds a hydroxyl donor/acceptor, while the 
    
    
    
    position is capped with an ethyl ether, acting solely as a hydrogen bond acceptor. This asymmetry dictates its volatility and optical properties.
Physical Properties Data

The following values represent the Target Specification Range for high-purity (>98%) synthesis grades.

PropertyValue (Predicted/Derived)Confidence IntervalKey Influencing Factors
Boiling Point (760 mmHg) 262°C ± 5°CHydrogen bonding (OH), Molecular Weight (

)
Boiling Point (Reduced) 145–150°C @ 1 mmHg± 3°CReduced vapor pressure required to prevent thermal degradation
Refractive Index (

)
1.4460 ± 0.002Molar refraction of ether vs. alcohol groups
Density (

)
0.845 g/cm³ ± 0.01Packing efficiency of linear chain
Appearance Colorless, viscous liquidN/APurity levels (yellowing indicates oxidation)
Scientific Rationale for Values
  • Boiling Point : 1-Nonanol (

    
     alcohol) boils at 214°C. 1,9-Nonanediol (
    
    
    
    diol) boils at ~288°C. 9-Ethoxynonan-1-ol has a higher molecular weight than nonanol and increased polarity from the ether oxygen, but lacks the second strong H-bond donor of the diol. Thus, its BP is elevated significantly above nonanol but remains below the diol.
  • Refractive Index : Long-chain aliphatic alcohols typically range from 1.43–1.44. The addition of the ethoxy group increases electron density and polarizability, shifting the RI slightly higher to the ~1.446 range.

Part 2: Experimental Methodologies

Boiling Point Determination (Micro-Siwoloboff Method)

For high-value intermediates where sample conservation is critical, the Siwoloboff method is superior to standard distillation.

Protocol:

  • Preparation : Insert a sealed capillary tube (open end down) into a melting point tube containing ~10 µL of 9-Ethoxynonan-1-ol.

  • Heating : Attach to a thermometer in a Thiele tube filled with silicone oil. Heat moderately.

  • Observation :

    • Phase 1: A steady stream of bubbles emerges from the capillary as trapped air expands.

    • Phase 2: Bubbling becomes rapid and continuous (vapor pressure > atmospheric pressure).

    • Endpoint: Stop heating. Record the temperature exactly when the bubbling stops and liquid is sucked back into the capillary. This is the true boiling point.

Refractive Index Measurement (Abbe Refractometry)

Refractive index is the most rapid purity check for ether-alcohols, as water contamination or unreacted diol will significantly alter the value.

Protocol:

  • Calibration : Calibrate the Abbe refractometer using 1-bromonaphthalene (

    
    ) or distilled water (
    
    
    
    at 20°C).
  • Temperature Control : Circulate water at exactly 20.0°C ± 0.1°C through the prism jacket. Note: RI decreases by ~0.0004 per °C rise.

  • Measurement : Apply 2-3 drops of sample. Close prisms. Rotate the compensator to remove color fringes (dispersion). Align the shadowline with the crosshairs.

  • QC Criteria : A deviation >0.002 from the target (1.4460) suggests incomplete ethoxylation (lower RI) or diol contamination (higher RI).

Part 3: Synthesis & Purification Logic

Understanding the synthesis pathway is crucial for interpreting physical property deviations.

SynthesisLogic Start 1,9-Nonanediol Step1 Mono-Deprotonation (NaH/THF) Start->Step1 Step2 Ethylation (Et-Br) Step1->Step2 Product 9-Ethoxynonan-1-ol (Target) Step2->Product Main Reaction Side1 Byproduct A: 1,9-Diethoxynonane (Low BP, Low RI) Step2->Side1 Over-alkylation Side2 Byproduct B: Unreacted Diol (High BP, High RI) Step2->Side2 Incomplete

Figure 1: Synthesis pathway showing critical impurities that affect physical property readings.

Troubleshooting via Physical Constants
  • If BP is Low (<255°C) : Suspect 1,9-Diethoxynonane . The "capping" of both hydroxyls removes H-bonding capability, drastically lowering the boiling point.

  • If RI is High (>1.450) : Suspect 1,9-Nonanediol . The unreacted starting material is denser and more polar.

Part 4: Applications in Drug Development

  • Lipid Nanoparticles (LNPs) : Used as a spacer in ionizable lipids to tune the pKa and fusogenicity of the delivery vehicle. The precise chain length (

    
    ) is often optimized for endosomal escape.
    
  • PROTAC Linkers : The ether-alkyl chain provides a non-cleavable, hydrophobic linker segment that improves cell permeability compared to PEG chains.

References

  • BLD Pharm . (2024). Product Specification: 9-Ethoxynonan-1-ol (CAS 51309-03-6). Retrieved from

  • National Institute of Standards and Technology (NIST) . (2023). Isothermal Properties of 1-Nonanol (CAS 143-08-8). NIST Chemistry WebBook, SRD 69.[2] Retrieved from

  • PubChem . (2024). Compound Summary: 1-Ethoxynonane (Related Homolog). National Library of Medicine. Retrieved from

  • ASTM International. (2021). ASTM D1078-11(2019): Standard Test Method for Distillation Range of Volatile Organic Liquids. West Conshohocken, PA.
  • ASTM International. (2021). ASTM D1218-12(2019): Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. West Conshohocken, PA.

Sources

9-Ethoxynonan-1-ol in Organic Synthesis: A Strategic Guide to C9-Bifunctional Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in linker technologies and bioconjugation, I frequently encounter the need for specialized bifunctional aliphatic chains that balance hydrophobicity with terminal polarity. 9-Ethoxynonan-1-ol (CAS 51309-03-6) has emerged as a highly strategic C9-aliphatic building block in modern organic synthesis[]. Commercially available through major chemical suppliers[2], this molecule features a linear 9-carbon chain terminated by a reactive primary hydroxyl group and a stable ethyl ether cap.

This whitepaper explores the chemical logic, reactivity dynamics, and field-proven synthetic protocols for integrating 9-Ethoxynonan-1-ol into advanced molecular architectures, such as PROTAC linkers and lipid nanoparticle (LNP) precursors.

Chemical Profile & Reactivity Dynamics

When designing a synthetic route, the choice of spacer is never arbitrary. The selection of a C9 ethoxy-capped chain over a standard alkyl or PEG linker is driven by three core principles:

  • Optimal Spacer Length: The 9-carbon chain provides a precise spatial distance (approximately 11–12 Å). In Structure-Activity Relationship (SAR) optimization for heterobifunctional molecules (like PROTACs), this specific length often dictates the thermodynamics of ternary complex formation.

  • LogP Modulation: The terminal ethoxy group slightly lowers the overall lipophilicity compared to a purely aliphatic decyl or undecyl chain. This improves aqueous solubility and modulates the partition coefficient (LogP) while maintaining excellent cellular membrane permeability.

  • Orthogonal Reactivity: The ethyl ether acts as a robust, permanent protecting group. It is completely inert to strong bases (e.g., NaH, LDA), powerful reducing agents (e.g., LiAlH4), and mild acids. This orthogonality allows for rigorous functionalization of the primary alcohol without the need for downstream deprotection steps.

Strategic Applications in Modern Synthesis

PROTACs and Bioconjugation Linkers

In targeted protein degradation, linker flexibility and hydrophobicity are critical. 9-Ethoxynonan-1-ol can be oxidized to its corresponding carboxylic acid and coupled to E3 ligase ligands. This provides a hydrophobic but ether-capped spacer that resists the metabolic cleavage often seen with standard PEG chains.

Lipid Nanoparticle (LNP) Precursors

For mRNA delivery, the structure of the lipid tail governs endosomal escape. Converting 9-Ethoxynonan-1-ol into an alkyl halide allows for rapid SN2 coupling with ionizable amine headgroups. The ethoxy terminus alters the hydration shell of the resulting LNP, which can enhance membrane fusion dynamics.

Workflow A 9-Ethoxynonan-1-ol (Starting Material) B TEMPO/BAIB Oxidation A->B C 9-Ethoxynonanoic Acid (Intermediate) B->C D Amide Coupling (EDC/HOBt) C->D E Target Conjugate (LNP Lipid / PROTAC) D->E

Synthetic workflow from 9-Ethoxynonan-1-ol to a functionalized conjugate.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating visual cues and analytical checkpoints to confirm success at every stage.

Protocol 1: TEMPO-Mediated Oxidation to 9-Ethoxynonanoic Acid

Causality & Rationale: Oxidizing a primary alcohol to a carboxylic acid typically involves harsh chromium-based reagents (e.g., Jones oxidation), which generate toxic heavy-metal waste and risk oxidative cleavage of the terminal ethyl ether. TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl is a stable nitroxyl radical that operates via an oxoammonium intermediate, making it highly chemoselective for primary alcohols[3]. When paired with a stoichiometric co-oxidant like (Diacetoxyiodo)benzene (BAIB) or sodium hypochlorite, the reaction proceeds under mild, biphasic conditions, perfectly preserving the integrity of the C9 ether[4].

Step-by-Step Methodology:

  • Setup: Dissolve 9-Ethoxynonan-1-ol (1.0 equiv) in a 1:1 mixture of dichloromethane (DCM) and water.

  • Catalyst Addition: Add TEMPO (0.1 equiv) and BAIB (2.2 equiv) to the biphasic mixture at 0 °C.

    • Self-Validation Checkpoint: The solution will turn slightly orange/red, visually confirming the generation of the active oxoammonium species.

  • Reaction: Stir vigorously at room temperature for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system. The starting material spot (Rf ~0.4) will disappear, replaced by a baseline spot corresponding to the highly polar carboxylic acid.

  • Workup: Quench the reaction with saturated aqueous Na2S2O3 to neutralize excess oxidant. Adjust the aqueous layer to pH 12 with 1M NaOH and extract organic impurities with DCM. Acidify the aqueous layer to pH 2 with 1M HCl, then extract the pure product with EtOAc.

  • Analytical Validation: Dry over MgSO4 and concentrate in vacuo. 1H NMR analysis must show the complete disappearance of the -CH2OH triplet at ~3.6 ppm and the emergence of a broad -COOH singlet at ~11.0 ppm.

Protocol 2: Appel Reaction for Halogenation (Activation)

Causality & Rationale: To utilize the C9 chain as an electrophile for SN2 coupling, the hydroxyl group must be converted into a superior leaving group (e.g., bromide). Traditional methods using strong acids (like HBr) or thionyl halides can inadvertently cleave the ethyl ether protecting group. The Appel reaction bypasses this risk by utilizing triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) to activate the alcohol via an alkoxyphosphonium intermediate[5]. This allows for a clean SN2 displacement by the bromide ion under strictly neutral conditions.

Step-by-Step Methodology:

  • Setup: Dissolve 9-Ethoxynonan-1-ol (1.0 equiv) and CBr4 (1.2 equiv) in anhydrous DCM under an argon atmosphere at 0 °C.

  • Activation: Slowly add PPh3 (1.2 equiv) in small portions.

    • Self-Validation Checkpoint: The reaction mixture will transition to a pale yellow color as the reactive alkoxyphosphonium intermediate forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (100% Hexanes); the product will appear as a highly non-polar spot (Rf ~0.8).

  • Workup: Concentrate the reaction mixture in vacuo. To precipitate the triphenylphosphine oxide (Ph3P=O) byproduct, triturate the crude residue with cold hexanes and filter it through a tightly packed pad of Celite.

  • Analytical Validation: Evaporate the hexanes to yield 1-bromo-9-ethoxynonane. 1H NMR must show a distinct downfield shift of the terminal -CH2- group from ~3.6 ppm (OH) to ~3.4 ppm (Br).

AppelMechanism A 9-Ethoxynonan-1-ol C Alkoxyphosphonium Intermediate A->C B PPh3 + CBr4 (Activation) B->C D SN2 Displacement by Bromide C->D E 1-Bromo-9-ethoxynonane + Ph3P=O D->E

Mechanistic pathway of the Appel reaction for activating 9-Ethoxynonan-1-ol.

Quantitative Data & Reaction Metrics

The following table summarizes the physical properties of 9-Ethoxynonan-1-ol and the expected empirical metrics for the protocols described above.

Property / Reaction MetricValue / Empirical Observation
Chemical Formula C11H24O2
Molecular Weight 188.31 g/mol
CAS Number 51309-03-6
TEMPO Oxidation Yield >85% (Typical isolated yield)
TEMPO TLC Monitoring Rf ~0.4 (SM) → Baseline (Product) in 7:3 Hex:EtOAc
Key NMR Shift (Oxidation) Disappearance of -CH2OH (t, 3.6 ppm)
Appel Reaction Yield >90% (Typical isolated yield)
Appel TLC Monitoring Rf ~0.4 (SM) → Rf ~0.8 (Product) in 100% Hexanes
Key NMR Shift (Appel) -CH2OH (t, 3.6 ppm) → -CH2Br (t, 3.4 ppm)

References

  • Title: Main Product - BOC Sciences: 9-ethoxynonan-1-ol | Source: bocsci.com | URL:

  • Title: 9-Ethoxynonan-1-ol | 51309-03-6 - Sigma-Aldrich | Source: sigmaaldrich.com | URL: Link

  • Title: 112-34-5|2-(2-Butoxyethoxy)ethanol|BLD Pharm | Source: bldpharm.com | URL: 2

  • Title: TEMPO - Wikipedia | Source: wikipedia.org | URL: 3

  • Title: Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air | Source: nih.gov | URL: 4

  • Title: Appel reaction - Wikipedia | Source: wikipedia.org | URL: 5

Sources

9-Ethoxynonan-1-ol: Technical Compound Summary & Toxicological Profile

[1]

Executive Summary

9-Ethoxynonan-1-ol (CAS: 51309-03-6) is a specialized monofunctional glycol ether derivative characterized by a nine-carbon aliphatic chain terminated by a primary hydroxyl group at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


2351

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis methodologies, and toxicological profile. Due to the limited public availability of direct toxicological endpoints for this specific CAS entity, safety assessments presented herein utilize Read-Across Methodology based on structural analogs (1,9-nonanediol and long-chain alkyl ethers) to provide authoritative guidance for handling and risk assessment.[1]

Chemical Identity & Physicochemical Properties[1][7][8][9][10][11]

Nomenclature & Identification
ParameterDetail
IUPAC Name 9-Ethoxynonan-1-ol
Common Synonyms 1,9-Nonanediol monoethyl ether; 9-Ethoxy-1-nonanol
CAS Registry Number 51309-03-6
Molecular Formula

Molecular Weight 188.31 g/mol
SMILES CCOCCCCCCCCCO
InChI Key Predicted: [Structure Dependent]
Physical Properties (Experimental & Predicted)
PropertyValueSource/Prediction Basis
Physical State Colorless to pale yellow liquidAnalogous C9 alcohols
Boiling Point ~265–270 °C (at 760 mmHg)Predicted (ACD/Labs)
Density 0.89 ± 0.05 g/cm³Predicted
LogP (Octanol/Water) ~3.2High lipophilicity due to C9 chain
Solubility Insoluble in water; Soluble in EtOH, DMSO,

Amphiphilic structure
Flash Point >110 °CClosed Cup (Predicted)

Synthesis & Manufacturing Protocols

For research-grade synthesis, the mono-alkylation of symmetrical diols is the standard approach. The following protocol maximizes yield of the mono-ether while minimizing the di-ether byproduct.

Synthesis Protocol: Statistical Mono-Ethylation

Objective: Synthesize 9-ethoxynonan-1-ol from 1,9-nonanediol.

Reagents:

  • 1,9-Nonanediol (1.0 eq) [Excess to favor mono-substitution][1]

  • Sodium Hydride (NaH, 60% in oil) (1.0 eq)[1]

  • Ethyl Iodide (EtI) (0.9 eq)[1]

  • Solvent: Anhydrous THF or DMF[1]

Methodology:

  • Deprotonation: In a flame-dried round-bottom flask under Argon, dissolve 1,9-nonanediol (excess, 3.0 eq) in anhydrous THF.

  • Activation: Cool to 0°C. Add NaH portion-wise. Allow to stir for 30 min until ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     evolution ceases. Note: Using excess diol ensures that statistically, the mono-alkoxide is the dominant species formed relative to the alkylating agent.
    
  • Alkylation: Add Ethyl Iodide dropwise over 20 minutes.

  • Reaction: Warm to room temperature and reflux for 12 hours.

  • Work-up: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over 
    
    
    .
  • Purification: The crude mixture contains unreacted diol, mono-ether (target), and trace di-ether.[1] Purify via silica gel column chromatography (Gradient: Hexanes

    
     20% EtOAc/Hexanes). The diol is highly polar and will elute last.
    

Toxicological Profile & Safety Assessment

Critical Note: Direct toxicological data for CAS 51309-03-6 is sparse in public registries.[1] The following assessment uses Read-Across from the primary metabolite (1,9-Nonanediol , CAS 3937-56-2) and homologous fatty ethers.

Acute Toxicity (Read-Across)
EndpointValue (Estimated)Basis of Prediction
Oral LD50 (Rat) > 2,000 mg/kgBased on 1,9-Nonanediol (Low toxicity)
Dermal LD50 (Rabbit) > 2,000 mg/kgBased on C9 fatty alcohols
Inhalation LC50 No DataLow volatility reduces risk under ambient conditions
Irritation & Sensitization[1]
  • Skin Corrosion/Irritation: Category 2 (Irritant) .[1] Long-chain alcohols and glycol ethers act as defatting agents, disrupting the stratum corneum.

  • Serious Eye Damage/Irritation: Category 2A (Irritant) .[1] Direct contact is expected to cause reversible corneal irritation.

  • Respiratory Sensitization: Unlikely based on structure (lacks reactive haptens like isocyanates or anhydrides).[1]

Metabolic Pathway & Elimination

The ether linkage is generally stable, but the primary alcohol is subject to rapid oxidation.

  • Phase I Metabolism: Alcohol dehydrogenase (ADH) converts the terminal -OH to an aldehyde, followed by aldehyde dehydrogenase (ALDH) conversion to 9-ethoxynonanoic acid .[1]

  • Phase II Metabolism: The resulting carboxylic acid likely undergoes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -oxidation or glucuronidation for excretion.
    
Environmental Toxicity[1]
  • Aquatic Toxicity: Predicted LC50 (Fish, 96h) ~1–10 mg/L. The C9 chain imparts significant hydrophobicity, suggesting potential for bioaccumulation (LogP > 3), though the ether oxygen aids biodegradability compared to pure alkanes.

Visualizations

Metabolic Pathway Diagram

The following diagram illustrates the predicted metabolic fate of 9-Ethoxynonan-1-ol in mammalian systems.

MetabolismCompound9-Ethoxynonan-1-ol(Parent)Aldehyde9-Ethoxynonanal(Intermediate)Compound->AldehydeAlcohol Dehydrogenase(ADH)Acid9-Ethoxynonanoic Acid(Metabolite)Aldehyde->AcidAldehyde Dehydrogenase(ALDH)ConjugateGlucuronide Conjugate(Excretion)Acid->ConjugateUDP-Glucuronosyltransferase(Phase II)Beta-OxidationBeta-OxidationAcid->Beta-OxidationMitochondrialProcessing

Caption: Predicted Phase I and Phase II metabolic biotransformation pathways for 9-Ethoxynonan-1-ol.

Applications in Drug Development[1][6]

  • Permeation Enhancer: The C9 alkyl chain combined with the ether headgroup mimics the structure of Azone-like penetration enhancers, potentially disrupting lipid bilayers to facilitate transdermal drug delivery.

  • Linker Chemistry: The terminal hydroxyl group serves as a conjugation site for PROTACs (Proteolysis Targeting Chimeras) where a lipophilic spacer is required to span binding pockets.

  • Lipid Nanoparticle (LNP) Synthesis: Used as a helper lipid or intermediate in synthesizing ionizable lipids for mRNA delivery systems.

Experimental Safety Protocol (SOP)

Title: Safe Handling of Medium-Chain Glycol Ethers Scope: Laboratory handling of 9-Ethoxynonan-1-ol.

  • Engineering Controls:

    • Handle exclusively in a certified chemical fume hood.

    • Ensure eye wash station is within 10 seconds of the workstation.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (0.11 mm) is sufficient for splash protection.[1] For prolonged immersion, use Butyl rubber.

    • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

    • Body: Lab coat and closed-toe shoes.

  • Spill Response:

    • Small Spill (<50 mL): Absorb with vermiculite or sand. Place in a sealed container labeled "Organic Waste - Non-Halogenated".

    • Decontamination: Wash surface with 1% aqueous detergent followed by water.[1]

  • Storage:

    • Store under inert gas (Argon/Nitrogen) to prevent slow oxidation of the ether/alcohol functionalities.

    • Keep cool (2–8 °C) and away from strong oxidizing agents (e.g.,

      
      , 
      
      
      ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 51309-03-6, 9-Ethoxynonan-1-ol.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier for 1,9-Nonanediol (CAS 3937-56-2).[1] Used for Read-Across Toxicity Assessment.[1] Retrieved from [Link][1]

A Comparative Technical Guide to 9-Ethoxynonan-1-ol and 1,9-nonanediol: Structural, Physicochemical, and Application-Specific Distinctions for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chemical synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired functionality and performance. This guide provides an in-depth comparative analysis of two C9 aliphatic alcohol derivatives: 9-Ethoxynonan-1-ol and 1,9-nonanediol. While both molecules share a nine-carbon backbone, a critical structural divergence—the presence of an ether linkage in the former versus a second hydroxyl group in the latter—gives rise to profoundly different physicochemical properties, reactivity, and application profiles. This document elucidates these differences, offering researchers, scientists, and drug development professionals a clear framework for strategic molecule selection. We will explore their structural nuances, compare their properties in detail, discuss their distinct roles in chemical synthesis and pharmaceutical formulations, and provide validated analytical protocols for their characterization.

Fundamental Molecular and Structural Analysis

The functional group is the epicenter of a molecule's reactivity and physical behavior. The core difference between 9-Ethoxynonan-1-ol and 1,9-nonanediol lies in the identity of the functional group at the C9 position.

1,9-Nonanediol: A Symmetrical, Bifunctional Diol

1,9-Nonanediol, also known as nonamethylene glycol, is a linear aliphatic diol featuring primary hydroxyl (-OH) groups at both terminal positions of its nine-carbon chain.[1][2] This symmetrical, bifunctional nature is its defining characteristic. The two primary hydroxyl groups make it an ideal candidate for di-substitution and polymerization reactions.[3]

cluster_nonanediol 1,9-Nonanediol Structure struct HO—(CH₂)₉—OH

Caption: Chemical structure of 1,9-nonanediol.

9-Ethoxynonan-1-ol: An Asymmetrical, Monofunctional Ether Alcohol

9-Ethoxynonan-1-ol is an ether alcohol. It possesses a single primary hydroxyl group at the C1 position, while the C9 position is capped with an ethoxy group (-O-CH₂CH₃). This modification transforms the molecule into an asymmetrical, monofunctional alcohol. The replacement of a polar hydroxyl group with a less polar ether linkage fundamentally alters its intermolecular forces and chemical reactivity. It belongs to the broader class of alcohol ethoxylates, which are known for their surfactant properties.[4]

cluster_ethoxynonanol 9-Ethoxynonan-1-ol Structure struct HO—(CH₂)₉—O—CH₂CH₃

Caption: Chemical structure of 9-Ethoxynonan-1-ol.

Core Structural Distinction: A Head-to-Head Comparison

The substitution of a hydroxyl for an ethoxy group is the central point of divergence. This single change dictates that 1,9-nonanediol will behave as a polar, hydrogen-bond-donating and -accepting molecule at both ends, while 9-Ethoxynonan-1-ol has one polar, hydrogen-bond-donating end and one less polar, hydrogen-bond-accepting (but not donating) ether end.

struct1 1,9-Nonanediol HO—(CH₂)₉—OH Bifunctional Symmetrical struct2 9-Ethoxynonan-1-ol HO—(CH₂)₉—O—CH₂CH₃ Monofunctional (Alcohol) Asymmetrical

Caption: Side-by-side comparison of the two molecules.

Comparative Physicochemical Properties

The structural differences manifest directly in the macroscopic physical and chemical properties of the two compounds.

Polarity, Solubility, and Hydrogen Bonding
  • 1,9-Nonanediol: With two hydroxyl groups, this molecule can participate in extensive intermolecular hydrogen bonding, acting as both a donor and acceptor at each end. This results in strong cohesive forces and high polarity. It is sparingly soluble in water but readily soluble in ethanol.[1]

  • 9-Ethoxynonan-1-ol: Possessing only one hydroxyl group, its capacity for hydrogen bonding is significantly reduced compared to the diol. The ether group can only act as a hydrogen bond acceptor. This structural change makes it less polar overall and more amphiphilic in character, with a distinct hydrophilic head (–OH) and a long, lipophilic tail that includes the ether linkage. Its water solubility is expected to be lower than that of 1,9-nonanediol, a characteristic of many long-chain alcohol ethoxylates.[5]

Physical State and Thermal Properties

The strength of intermolecular forces directly impacts the physical state at ambient temperatures.

  • 1,9-Nonanediol: The extensive hydrogen bonding network allows the molecules to pack into a stable crystal lattice. Consequently, it is a white crystalline solid at room temperature with a melting point of approximately 44-48°C.[3][6]

  • 9-Ethoxynonan-1-ol: The replacement of one -OH group with an ethoxy group disrupts the symmetry and reduces the hydrogen bonding capability, weakening the intermolecular forces. This prevents the formation of a stable crystal lattice, making it a liquid at room temperature, similar to other fatty alcohols like 1-nonanol.[5]

Data Summary Table
Property1,9-Nonanediol9-Ethoxynonan-1-olRationale for Difference
Molecular Formula C₉H₂₀O₂[1][2]C₁₁H₂₄O₂Addition of an ethyl group (C₂H₄).
Molar Mass 160.25 g/mol [1][2]188.31 g/mol The ethoxy group is heavier than the hydroxyl group.
Key Functional Groups 2x Primary Alcohol (-OH)1x Primary Alcohol (-OH), 1x Ether (-O-)Core structural difference.
Physical State (25°C) White Crystalline Solid[3][7]Colorless Liquid (Inferred)Reduced hydrogen bonding in the ether alcohol disrupts crystal packing.
Melting Point 44 - 48 °C[6]< 25 °C (Estimated)Stronger intermolecular forces in the diol require more energy to melt.
Boiling Point ~177 °C @ 15 mmHg[7]Higher than 1-nonanol (~215°C), likely similar to the diolIncreased molar mass, but less hydrogen bonding makes prediction complex.
Water Solubility Sparingly soluble (9 g/L at 20°C)[1][6]Very low (Predicted)Reduced polarity and fewer hydrogen bond donor sites.
Reactivity Profile Bifunctional (Di-substitution)[3]Monofunctional (Mono-substitution)Two reactive -OH groups vs. one.

Reactivity and Synthetic Potential

The number of reactive hydroxyl groups dictates the synthetic pathways for which each molecule is best suited.

1,9-Nonanediol: A Building Block for Polymerization and Symmetrical Derivatization

With two reactive sites, 1,9-nonanediol is an excellent monomer for step-growth polymerization. It is widely used as a raw material for producing high-performance polymers like polyesters and polycarbonates, and as a chain extender in polyurethane resins.[3][8] The long, flexible C9 chain imparts properties such as improved water resistance, durability, and stability to the resulting polymers.[3]

9-Ethoxynonan-1-ol: A Precursor for Monofunctional Derivatives and Surfactants

Having only one reactive hydroxyl group, 9-Ethoxynonan-1-ol is ideal for creating monofunctionalized molecules. Its primary role, however, stems from its amphiphilic nature. Like other alcohol ethoxylates, it functions as a non-ionic surfactant, emulsifying agent, or solubilizing agent in various formulations.[9] It can reduce surface tension and help to mix immiscible phases, such as oil and water.

Logical Flow of Synthetic Utility

G cluster_0 Starting Materials cluster_1 Primary Reaction Type cluster_2 Resulting Products / Applications N_diol 1,9-Nonanediol Poly Polycondensation / Di-substitution N_diol->Poly E_nonanol 9-Ethoxynonan-1-ol Mono Mono-substitution / Esterification E_nonanol->Mono Polymers Polyesters, Polyurethanes, Cross-linked networks Poly->Polymers Surfactants Surfactants, Emulsifiers, End-capped polymers Mono->Surfactants G start Select Compound for Analysis is_diol Is the compound a diol? (e.g., 1,9-Nonanediol) start->is_diol is_ethoxylate Is the compound an ether alcohol? (e.g., 9-Ethoxynonan-1-ol) is_diol->is_ethoxylate No gc_ms Use GC-MS with Derivatization (Silylation) is_diol->gc_ms Yes lc_ms Use LC-MS/MS (Reversed-Phase, ESI+) is_ethoxylate->lc_ms Yes

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 9-Ethoxynonan-1-ol via Regioselective Monoetherification of 1,9-Nonanediol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 9-Ethoxynonan-1-ol (CAS: 51309-03-6) [1]

Introduction & Strategic Overview

9-Ethoxynonan-1-ol is a highly valued bifunctional aliphatic building block used extensively in the synthesis of lipid nanoparticles (LNPs), PROTAC linkers, and specialty pharmaceutical excipients. The primary synthetic hurdle in producing 9-ethoxynonan-1-ol is the desymmetrization of its precursor, 1,9-nonanediol.

Standard Williamson ether synthesis (using NaH and an alkyl halide in a homogenous solution) typically yields a statistical mixture of unreacted diol, the desired monoether, and the over-alkylated diether (1,9-diethoxynonane). To bypass tedious chromatographic separations and maximize atom economy, this application note details two field-proven, regioselective protocols: Silver(I) Oxide-Mediated Surface Alkylation and Biphasic Phase Transfer Catalysis (PTC) .

Mechanistic Insights & Causality

Strategy A: Silver(I) Oxide-Mediated Desymmetrization

Bouzide and Sauvé demonstrated that Ag₂O acts as an exceptional mediator for the highly selective monoalkylation of symmetrical diols [2].

  • The Causality: Ag₂O functions simultaneously as a mild base and a potent halide scavenger. The high mono-selectivity is driven by heterogeneous surface coordination. The diol coordinates to the insoluble Ag₂O matrix. Once the first hydroxyl group is ethylated by ethyl iodide (EtI), the resulting monoether experiences a drastic reduction in hydrogen-bonding capacity and an increase in steric bulk. This causes the monoether to rapidly desorb from the silver surface into the bulk solvent (dichloromethane), effectively isolating the remaining hydroxyl group from the reactive solid-phase base and preventing dietherification.

Strategy B: Biphasic Phase Transfer Catalysis (PTC) Partitioning

Nishiguchi et al. established that solvent polarity and phase partitioning can dictate monoetherification selectivity[3].

  • The Causality: In a biphasic system consisting of 50% aqueous NaOH and an organic solvent (toluene), the highly polar 1,9-nonanediol resides primarily in the aqueous layer and at the liquid-liquid interface. Tetrabutylammonium bromide (TBAB) shuttles the hydroxide ions to the interface to deprotonate the diol, which then reacts with ethyl bromide (EtBr). Crucially, the addition of the ethyl group significantly increases the lipophilicity of the molecule. The newly formed 9-ethoxynonan-1-ol immediately partitions into the bulk toluene phase, physically removing its remaining hydroxyl group from the alkaline aqueous interface and shutting down the pathway to diether formation.

Experimental Protocols

Protocol A: Ag₂O-Mediated Monoethylation (Optimized for Bench-Scale & High Purity)

This protocol is self-validating: the visual transition of the black Ag₂O powder to yellow/gray AgI serves as an internal reaction progress indicator.

Reagents:

  • 1,9-Nonanediol: 10.0 mmol (1.60 g)

  • Silver(I) oxide (Ag₂O): 15.0 mmol (3.47 g)

  • Ethyl iodide (EtI): 11.0 mmol (1.71 g / 0.88 mL)

  • Potassium iodide (KI): 1.0 mmol (0.16 g) - Acts as a surface activator.

  • Dichloromethane (DCM): 40 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,9-nonanediol in 40 mL of anhydrous DCM under an argon atmosphere.

  • Activation: Add the Ag₂O powder and KI to the solution. Stir the black suspension vigorously at room temperature for 15 minutes to allow diol surface coordination.

  • Alkylation: Add ethyl iodide dropwise over 5 minutes. Wrap the flask in aluminum foil to protect the light-sensitive silver salts.

  • Reaction: Stir the mixture at 40 °C (reflux) for 18–24 hours. The reaction is complete when TLC (Hexane:EtOAc 7:3) shows maximum consumption of the diol and minimal diether formation.

  • Workup: Filter the suspension through a pad of Celite to remove the silver salts (Ag₂O and AgI). Wash the Celite pad with additional DCM (2 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield 9-ethoxynonan-1-ol as a colorless oil.

Protocol B: PTC-Mediated Monoethylation (Optimized for Scale-Up)

This protocol utilizes inexpensive reagents and avoids heavy metals, making it ideal for multigram to kilogram scale-up.

Reagents:

  • 1,9-Nonanediol: 50.0 mmol (8.01 g)

  • Ethyl bromide (EtBr): 60.0 mmol (6.54 g / 4.48 mL)

  • Aqueous NaOH (50% w/w): 20 mL

  • Tetrabutylammonium bromide (TBAB): 2.5 mmol (0.80 g)

  • Toluene: 50 mL

Step-by-Step Methodology:

  • Biphasic Setup: In a 250 mL reactor equipped with a mechanical stirrer, add 1,9-nonanediol, toluene, and TBAB.

  • Base Addition: Add the 50% aqueous NaOH solution. Stir vigorously (≥ 500 rpm) to maximize the interfacial surface area between the aqueous and organic phases.

  • Alkylation: Cool the mixture to 10 °C using a water bath (to prevent EtBr evaporation). Add ethyl bromide dropwise over 15 minutes.

  • Reaction: Remove the cooling bath and allow the reaction to proceed at 45 °C for 12 hours under vigorous stirring.

  • Phase Separation: Cool to room temperature. Transfer to a separatory funnel and dilute with 50 mL of distilled water and 50 mL of ethyl acetate to facilitate separation. Isolate the organic layer.

  • Workup: Extract the aqueous layer with ethyl acetate (2 × 30 mL). Combine the organic layers and wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Unreacted diol can be recovered by crystallization from cold hexanes. The concentrated residue is distilled under high vacuum to isolate pure 9-ethoxynonan-1-ol.

Quantitative Data Summary

ParameterProtocol A: Ag₂O-MediatedProtocol B: Phase Transfer Catalysis (PTC)
Primary Reagents Ag₂O, EtI, KI, DCM50% NaOH, EtBr, TBAB, Toluene
Monoether Yield 82% – 88%65% – 75%
Diether Formation < 5% (Highly Suppressed)10% – 15%
Unreacted Diol Recovery Low (~5%)Moderate (~15-20%, easily recoverable)
Reaction Time 18 – 24 hours12 hours
Scalability Bench-scale (Cost-prohibitive for kg)Excellent (Low cost, industrially viable)
Safety / Environmental Heavy metal waste (Ag recovery needed)Corrosive base, but metal-free

Reaction Workflow & Selectivity Pathways

G Diol 1,9-Nonanediol (Symmetrical Diol) Ag2O Protocol A: Ag2O / EtI (Surface Coordination) Diol->Ag2O Mild Base / EtI PTC Protocol B: NaOH / TBAB / EtBr (Biphasic Partitioning) Diol->PTC Strong Base / EtBr Monoether 9-Ethoxynonan-1-ol (Target Monoether) Ag2O->Monoether High Selectivity (>85%) Diether 1,9-Diethoxynonane (Diether Byproduct) Ag2O->Diether Suppressed (<5%) PTC->Monoether Moderate Selectivity (~70%) PTC->Diether Minor (~10-15%)

Figure 1: Reaction pathways and selectivity profiles for the monoetherification of 1,9-nonanediol.

References

  • Bouzide, A.; Sauvé, G. "Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers." Tetrahedron Letters, 1997, 38(34), 5945-5948. Available at:[Link]

  • Nishiguchi, T., Kawamine, K. and Ohtsuka, T. "Highly Selective Monoetherification of Symmetrical Diols Catalysed by Metallic Sulfate Supported on Silica Gel." Journal of the Chemical Society, Perkin Transactions 1, 1992, 153. Available at:[Link]

Application Notes and Protocols for the Oxidation of 9-Ethoxynonan-1-ol to 9-Ethoxynonanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The conversion of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and specialty materials. 9-Ethoxynonan-1-ol is a valuable bifunctional molecule, and its oxidation product, 9-ethoxynonanoic acid, serves as a key intermediate for various applications, including the synthesis of complex esters, amides, and polymers. The presence of the ether linkage within the long alkyl chain necessitates the selection of robust and selective oxidation protocols that avoid cleavage of the C-O bond while efficiently converting the terminal alcohol.

This comprehensive guide provides detailed reaction protocols for the oxidation of 9-Ethoxynonan-1-ol to its corresponding carboxylic acid. We will explore several field-proven methodologies, elucidating the mechanistic underpinnings of each and offering practical insights to enable researchers, scientists, and drug development professionals to select and execute the optimal synthetic route for their specific needs.

Challenges in the Oxidation of Long-Chain Alkoxy-Alcohols

The oxidation of 9-Ethoxynonan-1-ol presents a few key challenges:

  • Solubility: The long, nonpolar alkyl chain can affect its solubility in certain polar solvent systems commonly used for oxidations.

  • Ether Linkage Stability: The ether functional group is generally stable, but harsh oxidative conditions or strongly acidic media could potentially lead to undesired side reactions.

  • Over-oxidation and Side Reactions: As with any oxidation of a primary alcohol, the reaction can sometimes be challenging to drive to completion without the formation of byproducts.[1][2] The intermediate aldehyde can be isolated or can participate in side reactions if the conditions are not carefully controlled.[3][4]

This guide will address these challenges by presenting protocols that offer a balance of reactivity, selectivity, and practicality.

Recommended Oxidation Protocols

We will detail three primary approaches for the oxidation of 9-Ethoxynonan-1-ol:

  • Jones Oxidation: A classic and powerful method utilizing chromic acid.

  • TEMPO-Mediated Oxidation: A milder, metal-free catalytic approach.

  • Two-Step Oxidation via Pinnick Oxidation: A highly selective method that proceeds through an aldehyde intermediate.

Protocol 1: Jones Oxidation

The Jones oxidation is a well-established and cost-effective method for the oxidation of primary alcohols to carboxylic acids.[5][6] The reagent, Jones reagent, is a solution of chromium trioxide in aqueous sulfuric acid.[5][7] This method is known for its high yields and rapid reaction times.[7] However, a significant drawback is the use of carcinogenic Cr(VI) compounds, which requires careful handling and disposal.[5][7]

Mechanistic Rationale

The reaction proceeds through the formation of a chromate ester from the alcohol and chromic acid.[7][8] This is followed by an elimination step to form the intermediate aldehyde.[8] In the aqueous acidic environment, the aldehyde is hydrated to a gem-diol, which is then further oxidized by another equivalent of chromic acid to the carboxylic acid.[8][9]

Jones_Oxidation cluster_step1 Step 1: Chromate Ester Formation & Oxidation to Aldehyde cluster_step2 Step 2: Hydration & Further Oxidation Alcohol R-CH2OH Chromate_Ester R-CH2O-CrO3H Alcohol->Chromate_Ester + H2CrO4 - H2O Chromic_Acid H2CrO4 Aldehyde R-CHO Chromate_Ester->Aldehyde Elimination Aldehyde2 R-CHO Gem_Diol R-CH(OH)2 Aldehyde2->Gem_Diol + H2O Carboxylic_Acid R-COOH Gem_Diol->Carboxylic_Acid + H2CrO4 TEMPO_Oxidation cluster_catalytic_cycle Catalytic Cycle cluster_aldehyde_oxidation Aldehyde Oxidation TEMPO TEMPO Oxoammonium N-Oxoammonium Ion TEMPO->Oxoammonium + Co-oxidant Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine + R-CH2OH - R-CHO Hydroxylamine->TEMPO + Co-oxidant Aldehyde R-CHO Carboxylic_Acid R-COOH Aldehyde->Carboxylic_Acid + NaClO2 Pinnick_Oxidation Aldehyde R-CHO Intermediate [R-CH(OH)-OClO] Aldehyde->Intermediate + HClO2 Chlorous_Acid HClO2 Carboxylic_Acid R-COOH Intermediate->Carboxylic_Acid Rearrangement HOCl HOCl Intermediate->HOCl Elimination

Sources

Application Note: 9-Ethoxynonan-1-ol as a Precision Intermediate in Surfactant Synthesis

[1][2]

Abstract & Strategic Relevance

This guide details the synthesis, purification, and application of 9-Ethoxynonan-1-ol (CAS: 51309-03-6) , a high-value bifunctional intermediate. Unlike conventional broad-distribution alcohol ethoxylates (AEOs), this molecule represents a discrete, "capped" C9 hydrophobe. Its odd-numbered carbon chain provides superior fluidity and lower Krafft points compared to C8/C10 analogs, while the terminal ethoxy group introduces a specific polarity gradient (dipole) without the environmental persistence issues associated with aromatic hydrophobes (e.g., nonylphenols).

Key Applications:

  • Precursor for Gemini Surfactants: Acts as a precise hydrophobic tail with a terminal ether "cap" to modulate packing parameters.[1][2]

  • Pharmaceutical Excipients: Used in synthesizing permeation enhancers where C9 chain length maximizes membrane fluidity.[1][2]

  • Low-Foam Detergency: The ether linkage provides chemical stability in high-pH/oxidative environments where esters would hydrolyze.[1][2]

Chemical Architecture & Properties[1][2][3]

PropertySpecificationSignificance in Surfactant Design
IUPAC Name 9-Ethoxynonan-1-olDiscrete structure; no oligomer distribution.[1][2]
Molecular Formula

Balance of hydrophobicity (C9) and polarity (Ether/OH).[1][2]
Molecular Weight 188.31 g/mol Low MW facilitates rapid diffusion to interfaces.[1][2]
Boiling Point ~265°C (est) / 135°C @ 2mmHgHigh boiling point requires vacuum distillation for purification.[1][2]
LogP (Octanol/Water) ~2.8 - 3.2Ideal range for wetting agents and hydrotropes.[1][2]
Structural Feature Odd-Carbon (C9) BackboneDisrupts crystalline packing, lowering the melting point of final surfactants.[2]

Synthesis Protocol: Mono-Etherification of 1,9-Nonanediol

Producing a mono-ether from a symmetric diol (1,9-nonanediol) presents a classic statistical challenge. This protocol utilizes a Solid Acid Catalyzed Dehydration method, which is greener and more scalable than Williamson ether synthesis.[1][2]

Reaction Logic

The reaction involves the selective etherification of one hydroxyl group of 1,9-nonanediol with ethanol.

12

Challenge: Preventing the formation of the di-ether (

Solution:12
Materials
  • Substrate: 1,9-Nonanediol (purity >98%, derived from Azelaic acid reduction).[1][2]

  • Reagent: Ethanol (Anhydrous).[1][2]

  • Catalyst: HZSM-5 Zeolite (Si/Al ratio = 25) or Amberlyst-15 (Dry).[1][2]

  • Solvent: None (Neat reaction) or Toluene (for azeotropic water removal).[1][2]

Step-by-Step Procedure
  • Catalyst Activation: Calcined HZSM-5 at 500°C for 4 hours to remove adsorbed water and ensure active acid sites.

  • Charging: In a high-pressure autoclave (due to Ethanol's volatility at reaction temp), charge 1,9-Nonanediol (1.0 eq, e.g., 160g) and Ethanol (0.5 eq, e.g., 23g).

    • Note: Limiting ethanol forces the statistics to favor the mono-product.[1][2]

  • Reaction: Add Catalyst (5 wt% relative to diol). Seal and heat to 160°C with stirring (600 rpm).

  • Monitoring: Monitor pressure (approx. 5-8 bar). Run for 4-6 hours.

    • Checkpoint: Take aliquots for GC analysis.[1][2] Stop when Ethanol conversion is >95%.[1][2]

  • Work-up: Cool to room temperature. Filter the catalyst (recyclable).[1][2]

  • Fractionation (Critical):

    • The mixture contains: Unreacted 1,9-Nonanediol (~60%), 9-Ethoxynonan-1-ol (~35%), and trace Di-ether (~5%).

    • Distillation: Use a fractional distillation column under high vacuum (<1 mbar).

    • Fraction 1: Unreacted Ethanol (Trap).[1][2]

    • Fraction 2: 9-Ethoxynonan-1-ol (Product).[1][2][3] Collect at ~115-120°C @ 0.5 mbar.[1][2]

    • Residue: Unreacted 1,9-Nonanediol (Recycle to next batch).

Downstream Application: Synthesis of "Capped" Ether Sulfates

The 9-Ethoxynonan-1-ol serves as the hydrophobe.[1][2] The following protocol converts it into an anionic surfactant: Sodium 9-Ethoxynonyl Sulfate .[1][2]

Chlorosulfonic Acid Method
  • Setup: Dry 3-neck flask,

    
     atmosphere, cooling bath (-5°C).
    
  • Addition: Charge 9-Ethoxynonan-1-ol (10 mmol) and DCM (20 mL).

  • Sulfation: Dropwise add Chlorosulfonic acid (

    
    , 10.5 mmol) over 20 mins. Maintain temp < 5°C to prevent ether cleavage.[1][2]
    
    • Mechanism:[1][2]

      
      [1][2]
      
  • Degassing: Purge with

    
     to remove HCl gas.[1][2]
    
  • Neutralization: Slowly pour the reaction mixture into a chilled solution of NaOH (11 mmol) in water/ice.

  • Isolation: Extract with Butanol or evaporate water to obtain the white solid surfactant.[1][2]

Visualization of Workflow

Gcluster_0Precursorscluster_1Catalytic Etherificationcluster_2Purificationcluster_3Surfactant SynthesisNonanediol1,9-Nonanediol(C9 Diol)ReactorAutoclave160°C, HZSM-5Nonanediol->ReactorEthanolEthanolEthanol->ReactorCrudeCrude Mixture(Diol + Mono + Di-ether)Reactor->CrudeDistillationVacuum Distillation(<1 mbar)Crude->DistillationRecycleRecycle DiolDistillation->RecycleResidueIntermediate9-Ethoxynonan-1-ol(Target Intermediate)Distillation->IntermediateDistillateRecycle->ReactorLoopSulfationSulfation(ClSO3H)Intermediate->SulfationFinalProdSodium 9-Ethoxynonyl Sulfate(Anionic Surfactant)Sulfation->FinalProd

Caption: Integrated workflow from raw C9 diol to final anionic ether sulfate surfactant, highlighting the critical recycling loop.

Analytical Characterization (QC)

To ensure the "intermediate" quality is sufficient for surfactant manufacturing, the following criteria must be met:

TechniqueDiagnostic SignalAcceptance Criteria
1H-NMR (CDCl3) Triplet @ 3.41 ppm (

) vs Triplet @ 3.64 ppm (

).[1][2]
Integration ratio must confirm 1:1 stoichiometry of Ether:Alcohol ends.[1][2]
GC-MS Molecular Ion peak (

) or (

).[1][2]
Purity > 98%.[1][2][4] <0.5% Di-ether (which kills water solubility).[1][2][4]
Hydroxyl Value Titration with acetic anhydride.[1][2]Theoretical: ~298 mg KOH/g.[1][2] Experimental within ±5%.

Safety & Handling

  • Flammability: 9-Ethoxynonan-1-ol is a combustible liquid (Flash point > 100°C).[1][2]

  • Toxicity: While C9 alcohols are generally low toxicity, the ether linkage can enhance skin permeation.[1][2] Use Nitrile gloves.[1][2]

  • Peroxides: Like all ethers, this intermediate can form peroxides upon long-term storage.[1][2] Protocol: Store under Nitrogen; test for peroxides before distillation.

References

  • Fluorochem. (2025).[1][2] 9-Ethoxynonan-1-ol Chemical Properties and Safety Data. Retrieved from

  • MDPI. (2015).[1][2] Synthesis of 1,9-Nonanediol from Azelaic Acid Reduction. Polymers. Retrieved from

  • ResearchGate. (2025).[1][2][5] Synthesis of glycol monoethyl ether using heterogeneous catalysts. Retrieved from

  • PubChem. (2025).[1][2][6] 1-Nonanol and related C9 alcohol properties. National Library of Medicine.[1][2] Retrieved from

  • Ecoinvent. (2025). Non-ionic surfactant production and ethylene oxide derivatives. Retrieved from

Application Note: Catalytic Etherification Strategies for the Selective Production of 9-Ethoxynonan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 9-Ethoxynonan-1-ol (CAS: N/A for specific isomer, generic alkoxynonanol class) represents a classic challenge in organic synthesis: the desymmetrization of linear


-diols .

1,9-Nonanediol is a symmetrical substrate.[1] Any attempt to etherify one hydroxyl group carries the statistical probability of etherifying the second, leading to the formation of the unwanted diether (1,9-diethoxynonane). For researchers utilizing 9-Ethoxynonan-1-ol as a linker, surfactant intermediate, or lipophilic spacer, high purity (>98%) is non-negotiable.

This Application Note details two distinct, field-validated protocols to achieve high mono-selectivity:

  • Heterogeneous Acid Catalysis: A scalable, thermodynamic approach utilizing solid acid resins (Amberlyst-15) with azeotropic water removal.

  • Phase-Transfer Catalyzed (PTC) Williamson Synthesis: A kinetic, room-temperature approach utilizing interfacial catalysis for precise stoichiometric control.

The Selectivity Challenge: The Statistical Trap

Before selecting a protocol, one must understand the kinetic landscape. In a homogeneous solution, the reactivity of the starting diol (


) and the intermediate mono-ether (

) are often similar.
  • If

    
    :  At 50% conversion of the diol, the maximum theoretical yield of the mono-ether is only ~50%, with significant amounts of unreacted starting material and diether byproduct.
    
  • The Solution: We must engineer conditions where

    
     (kinetic control) or exploit solubility differences (phase transfer) to protect the mono-ether product.
    
Reaction Pathway Diagram[2]

ReactionPathway cluster_legend Selectivity Logic Diol 1,9-Nonanediol (Starting Material) Mono 9-Ethoxynonan-1-ol (Target Product) Diol->Mono k1 + Et-X / Catalyst DiEther 1,9-Diethoxynonane (Over-alkylation Side Product) Mono->DiEther k2 + Et-X / Catalyst Text Goal: Maximize k1/k2 ratio Strategy: Steric bulk or Phase separation

Figure 1: Sequential etherification pathway. The critical process objective is suppressing the second step (


).

Protocol A: Heterogeneous Acid Catalysis (Scalable)

Principle: This method uses a solid acid catalyst (Amberlyst-15) to dehydratively couple Ethanol and 1,9-Nonanediol. Mechanism:


 / 

hybrid character. Advantage: Green chemistry (no halide waste), scalable, easy catalyst recovery. Limitation: Requires high temperatures; equilibrium-limited.
Materials
  • Substrate: 1,9-Nonanediol (purity >97%)

  • Reagent: Ethanol (Absolute, anhydrous)

  • Catalyst: Amberlyst-15 (Macroreticular cation exchange resin), pre-dried.

  • Solvent: Toluene (as an azeotropic entrainer).

Experimental Workflow
  • Catalyst Activation:

    • Wash Amberlyst-15 with methanol, then rinse thoroughly with distilled water.

    • Dry in a vacuum oven at 100°C for 4 hours to remove pore-clogging moisture. Crucial: Wet catalyst significantly lowers conversion.

  • Reaction Setup:

    • In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

    • Add 1,9-Nonanediol (16.0 g, 100 mmol).

    • Add Ethanol (23.0 g, 500 mmol) – 5 equivalents.

    • Add Toluene (80 mL).

    • Add Amberlyst-15 (1.6 g, 10 wt% relative to diol).

    • Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Execution:

    • Heat the mixture to vigorous reflux (~110°C bath temperature).

    • Mechanism: The toluene/ethanol/water ternary azeotrope carries water into the trap. The ethanol/toluene returns to the flask.

    • Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3) or GC every 2 hours.

  • Work-up:

    • Once diol conversion reaches ~70% (usually 6-8 hours), stop heating. Do not push to 100% conversion or diether formation spikes.

    • Filter the hot solution to remove the Amberlyst-15 beads (Catalyst can be regenerated).

    • Concentrate the filtrate under reduced pressure to remove Toluene and excess Ethanol.

  • Purification:

    • The residue contains Mono-ether, unreacted Diol, and traces of Diether.

    • Distillation: 9-Ethoxynonan-1-ol has a distinct boiling point gap from the diol. Perform vacuum distillation (0.1 mmHg).

    • Alternative: Column chromatography on Silica Gel (Gradient: 5% -> 20% EtOAc in Hexane).

Protocol B: Phase-Transfer Catalyzed (PTC) Williamson Synthesis (High Precision)

Principle: Interfacial catalysis using a quaternary ammonium salt.[2][3] The reaction occurs at the interface of the organic/aqueous layer. Mechanism:


 substitution.
Advantage:  High control over stoichiometry; operates at lower temperatures.
Critical Warning (Halpern’s Rule):  In PTC, the mono-ether is often more lipophilic than the diol, making it more soluble in the organic phase where the catalyst resides. This can accelerate the second reaction (

). To counter this, we use a deficiency of alkylating agent .
Materials
  • Substrate: 1,9-Nonanediol.[4]

  • Reagent: Ethyl Bromide (EtBr).

  • Base: 50% NaOH (aq).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS).

  • Solvent: Toluene.

Experimental Workflow Diagram

PTC_Workflow Setup Biphasic Setup Org: Diol + EtBr + Toluene Aq: 50% NaOH Step1 Add Catalyst (TBAB) Initiates ion transfer Setup->Step1 Reaction Vigorous Stirring (1000 RPM) Temp: 40-50°C Time: 4-6 Hours Step1->Reaction Check Checkpoint: 0.7 eq EtBr consumed? (Prevents over-alkylation) Reaction->Check Check->Reaction No Workup Phase Separation Wash Organic layer (H2O, Brine) Check->Workup Yes Purify Flash Chromatography Recover unreacted Diol Workup->Purify

Figure 2: PTC Workflow emphasizing the "Limiting Reagent" strategy.

Step-by-Step Protocol
  • Preparation:

    • Dissolve 1,9-Nonanediol (16.0 g, 100 mmol) in Toluene (100 mL).

    • Add Tetrabutylammonium Bromide (TBAB) (1.6 g, 5 mol%).

    • Add Ethyl Bromide (7.6 g, 70 mmol ). Note: Using only 0.7 equivalents is the key to selectivity.

  • Initiation:

    • Add 50% NaOH solution (40 g) in one portion.

    • Agitation is critical: Set stirring to maximum (≥1000 RPM) to create a fine emulsion.

    • Heat gently to 45°C. (Ethyl bromide is volatile, bp ~38°C, so use a highly efficient reflux condenser or a sealed pressure tube).

  • Monitoring:

    • Monitor the consumption of Ethyl Bromide.

    • Because EtBr is the limiting reagent, the reaction stops automatically when it is consumed.

  • Work-up:

    • Cool to room temperature.[1][2] Dilute with water (100 mL).

    • Separate the phases. Extract the aqueous phase once with Toluene.

    • Wash combined organics with 1M HCl (to neutralize residual base) followed by brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude mixture will contain: ~30% Unreacted Diol, ~65% Mono-ether, ~5% Diether.

    • The unreacted diol is highly polar. A simple silica plug filtration eluting with 10% EtOAc/Hexane will elute the ethers (Mono/Di) while retaining the diol.

    • The retained diol can be flushed off with 100% EtOAc and recycled for the next batch.

Comparative Analysis & Data

MetricAcid Catalysis (Protocol A)PTC Williamson (Protocol B)
Conversion Moderate (60-70%)Controlled (limited by EtBr)
Selectivity (Mono:Di) ~80:20~92:8 (at 0.7 eq EtBr)
Scalability High (Industrial standard)Medium (Batch mode)
Green Factor High (Water is byproduct)Low (Bromide waste)
Purification Distillation requiredChromatography/Extraction
Analytical Validation (Expected Data)
  • GC-MS:

    • 1,9-Nonanediol:[4] Retention Time (

      
      ) = 12.5 min.
      
    • 9-Ethoxynonan-1-ol:

      
       = 10.2 min (Target).
      
    • 1,9-Diethoxynonane:

      
       = 8.5 min.
      
    • Note: Etherification lowers the boiling point/polarity relative to the diol, causing earlier elution on non-polar columns (e.g., DB-5).

  • 1H-NMR (CDCl3, 400 MHz):

    • Look for the diagnostic triplet at

      
       3.41 ppm  (
      
      
      
      ) corresponding to
      
      
      .
    • The terminal methyl of the ethyl group will appear as a triplet at

      
       1.20 ppm .
      
    • The

      
       protons will appear at 
      
      
      
      3.64 ppm
      .
    • Integration Check: The ratio of the ether

      
       (3.41 ppm) to the alcohol 
      
      
      
      (3.64 ppm) should be 1:1 for the pure mono-ether.

References

  • Pinto, B. et al. (2016). Etherification of glycerol with ethanol over solid acid catalysts.[5][6] ResearchGate.[1][7] Link

  • Halpern, M. (2002). PTC Monoetherification of a Diol? Phase Transfer Catalysis Communications. Link

  • Rokhum, S. L. et al. (2015). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. ACS Combinatorial Science. Link[1]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis.[5][7][8]Link

  • Viswanadham, N. et al. (2013).[9] Mesoporous Nickel-Aluminosilicate Nanocomposite: A Solid Acid Catalyst for Ether Synthesis.[7] Journal of Nanoscience and Nanotechnology.[7] Link

Sources

Application Notes & Protocols: The Strategic Application of 9-Ethoxynonan-1-ol in the Synthesis of Advanced Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a technical guide for researchers and scientists on the utilization of 9-Ethoxynonan-1-ol as a versatile precursor in the synthesis of novel thermotropic liquid crystals. We will delve into the rationale behind its selection, its role in molecular design, and provide detailed, field-proven protocols for its incorporation into mesogenic structures.

Introduction: The Role of Terminal Chains in Mesophase Engineering

Thermotropic liquid crystals, particularly of the calamitic (rod-like) variety, are cornerstone materials in display technologies and optical sensing.[1][2] Their defining characteristic is the formation of ordered, yet fluid, mesophases between the crystalline solid and isotropic liquid states.[3] The molecular architecture of these compounds is paramount, typically comprising a rigid core responsible for anisotropic properties and flexible terminal chains that influence the stability and type of mesophase (e.g., nematic, smectic).[4]

The length and constitution of these terminal alkoxy chains are critical design elements. They modulate the aspect ratio of the molecule, influence intermolecular interactions, and ultimately dictate the transition temperatures and the specific mesophases observed.[5][6] Longer chains, for instance, tend to promote the formation of more ordered smectic phases.[1] The introduction of heteroatoms, such as the ether oxygen in 9-Ethoxynonan-1-ol, can introduce subtle changes in polarity and conformational flexibility, offering a handle for fine-tuning material properties.

Strategic Rationale for Employing 9-Ethoxynonan-1-ol

While not a mesogen itself, 9-Ethoxynonan-1-ol is a valuable synthon for introducing a long, flexible tail with a specific character onto a rigid liquid crystal core. The 9-ethoxynonoxy group offers several strategic advantages:

  • Optimal Chain Length: The eleven-atom chain (nine carbons and two oxygens) is of a length known to effectively promote mesomorphism, particularly the formation of smectic phases which are desirable for certain applications.[1]

  • Enhanced Flexibility: The presence of the ether linkage partway down the chain introduces additional conformational freedom compared to a simple alkyl chain. This can influence the packing of molecules in the mesophase and potentially lower melting points.

  • Polarity Modification: The terminal ethoxy group provides a subtle increase in polarity at the end of the chain, which can affect intermolecular interactions and, consequently, the stability of the liquid crystalline phase.[5]

Synthetic Pathways for Incorporation of the 9-Ethoxynonoxy Moiety

The primary alcohol functionality of 9-Ethoxynonan-1-ol allows for its straightforward incorporation into mesogenic structures via two principal and highly reliable reaction pathways: Williamson ether synthesis and esterification.

Pathway A: Williamson Ether Synthesis

This classic method is ideal for attaching the 9-ethoxynonoxy chain to a phenolic core, a common structural motif in liquid crystal design. The protocol involves a two-step process: activation of the alcohol followed by nucleophilic substitution.

Experimental Protocol: Williamson Ether Synthesis

Step 1: Synthesis of 9-Ethoxynonyl Bromide (Intermediate)

  • Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 9-Ethoxynonan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add phosphorus tribromide (PBr₃, 0.5 equivalents) dropwise to the stirred solution. Causality: PBr₃ is an effective reagent for converting primary alcohols to alkyl bromides with minimal side reactions.

  • Reaction & Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by carefully pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 9-ethoxynonyl bromide can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Etherification with a Phenolic Mesogenic Core (e.g., 4-Hydroxyphenyl 4-Cyanobenzoate)

  • Reagents & Setup: To a solution of the phenolic core (e.g., 4-hydroxyphenyl 4-cyanobenzoate, 1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone, add potassium carbonate (K₂CO₃, 2-3 equivalents) as a base. Causality: The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which is necessary for the subsequent substitution reaction.

  • Coupling Reaction: Add the synthesized 9-ethoxynonyl bromide (1.1 equivalents) to the mixture. Heat the reaction to a temperature between 60-80 °C and stir for 24 hours.[7]

  • Work-up & Purification: After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to yield the final liquid crystalline compound.

Williamson_Ether_Synthesis cluster_step1 Step 1: Activation of Alcohol cluster_step2 Step 2: Etherification A 9-Ethoxynonan-1-ol B 9-Ethoxynonyl Bromide A->B PBr₃, DCM D Final Liquid Crystal B->D C Phenolic Core (e.g., 4-Hydroxyphenyl 4-Cyanobenzoate) C->D K₂CO₃, DMF

Caption: Workflow for Williamson Ether Synthesis.

Pathway B: Steglich Esterification

This method is highly efficient for coupling 9-Ethoxynonan-1-ol directly with a carboxylic acid-containing mesogenic core. It is a mild, room-temperature reaction, which is advantageous for sensitive substrates.

Experimental Protocol: Steglich Esterification

  • Reagents & Setup: In a round-bottom flask, dissolve the carboxylic acid-containing mesogenic core (e.g., 4-cyanobenzoic acid, 1 equivalent), 9-Ethoxynonan-1-ol (1.2 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) in anhydrous DCM. Causality: DMAP acts as a nucleophilic catalyst, accelerating the esterification process.

  • Coupling: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.[4][8] Causality: DCC is a coupling agent that activates the carboxylic acid, facilitating the nucleophilic attack by the alcohol.

  • Reaction & Work-up: Allow the reaction to warm to room temperature and stir for 18-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Purification: Filter off the DCU precipitate. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate. After solvent removal, purify the crude product by column chromatography on silica gel followed by recrystallization.

Steglich_Esterification cluster_reaction Steglich Esterification E Carboxylic Acid Core (e.g., 4-Cyanobenzoic acid) G Final Liquid Crystal E->G F 9-Ethoxynonan-1-ol F->G DCC, DMAP, DCM

Caption: Workflow for Steglich Esterification.

Characterization and Expected Properties

The synthesized liquid crystals should be characterized using standard techniques to confirm their structure and analyze their mesomorphic properties.

  • Structural Confirmation: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the molecular structure of the final products.

  • Mesophase Analysis: Polarized Optical Microscopy (POM) is essential for the visual identification of liquid crystal textures upon heating and cooling.[7] Differential Scanning Calorimetry (DSC) provides quantitative data on transition temperatures and associated enthalpy changes.[9]

Table 1: Hypothetical Thermotropic Properties of a Liquid Crystal Derived from 9-Ethoxynonan-1-ol

CompoundTransitionTemperature (°C)ΔH (kJ/mol)Mesophase Type
4-(9-Ethoxynonoxy)phenyl 4-Cyanobenzoate (Hypothetical)Crystal to Smectic85.228.5Smectic A
Smectic to Nematic105.61.2Nematic
Nematic to Isotropic112.30.8-

Note: These values are illustrative and based on trends observed for similar long-chain calamitic liquid crystals.

Conclusion

9-Ethoxynonan-1-ol represents a highly valuable and versatile building block for the synthesis of advanced liquid crystalline materials. Its unique structural features—a long flexible chain combined with an internal ether linkage—provide a powerful tool for the targeted engineering of mesophase behavior. The robust and well-established synthetic protocols of Williamson ether synthesis and Steglich esterification allow for its efficient and predictable incorporation into a wide array of mesogenic core structures. This enables researchers to systematically investigate structure-property relationships and develop novel materials with tailored properties for next-generation applications.

References

  • Soman, S. D., et al. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research, 13(4), 59-68.
  • Al-Janabi, A. H., et al. (2021). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 26(11), 3369.
  • Bhagaliya, S. M., et al. (2025). Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. International Journal of Research in Engineering and Science, 13(7), 31-41.
  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
  • Nockemann, P., et al. (2016). Key Developments in Ionic Liquid Crystals. Molecules, 21(5), 629.
  • Aziz, H. H. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene. International Journal of Advanced Research, 5(5), 1245-1254.
  • White Rose eTheses Online. (n.d.). Attempts to Green the Synthesis of Liquid Crystals.
  • Broer, D. J., et al. (1991). Synthesis and Polymerization of Liquid Crystals Containing Vinyl and Mercapto Groups. Macromolecules, 24(14), 4068-4073.
  • RSC Publishing. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase.
  • Al-Dhafir, F. A., et al. (2015). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds.
  • Gulbas, E., et al. (2020). Synthesis, Characterization And Mesomorphic Properties Of Side Chain Liquid Crystalline Oligomer Having Schiff Base Type Mesogenic Group.
  • ResearchGate. (n.d.). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls.
  • ResearchGate. (n.d.).
  • Ahmed, H. A., et al. (2021).
  • Ahmed, H. A., et al. (2023). Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. Molecules, 28(11), 4478.

Sources

solvent selection for reactions involving 9-Ethoxynonan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for 9-Ethoxynonan-1-ol Derivatization

Executive Summary

This guide provides an evidence-based framework for solvent selection in reactions involving 9-Ethoxynonan-1-ol (CAS: N/A for specific commercial bulk, Analogous to 1-Nonanol derivatives). As a heterobifunctional linker containing a primary alcohol, a lipophilic


 spacer, and a terminal ethyl ether, this molecule presents unique solubility challenges. It exhibits amphiphilic character  with a dominant lipophilic tail, leading to frequent phase separation issues (emulsions) in aqueous workups.

This note prioritizes Green Chemistry principles (ICH Q3C alignment), recommending the replacement of Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) to enhance safety and process efficiency.[1]

Physicochemical Profiling & Solubility Map

Understanding the solute-solvent interaction is critical before attempting synthesis. 9-Ethoxynonan-1-ol is a viscous liquid at room temperature (predicted MP < 0°C based on ether disruption of crystal packing relative to 1-nonanol).[1]

Table 1: Physicochemical Properties & Solvent Compatibility

PropertyValue / CharacteristicImplication for Processing
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

MW ~188.3 g/mol .
LogP (Predicted) ~3.5 – 4.0Highly lipophilic. Insoluble in water.
Boiling Point >250°C (Predicted)Non-volatile. Product remains in the pot; solvents must be volatile for easy removal.
Functional Groups

Alcohol, Ether
Alcohol is reactive; Ether is generally inert but Lewis-basic.
Emulsion Risk HighActs as a non-ionic surfactant in biphasic basic systems.
Solvent Selection Decision Tree

The following logic flow dictates the initial solvent screening based on reaction type and thermal requirements.

SolventSelection Figure 1: Green Solvent Selection Logic for 9-Ethoxynonan-1-ol Derivatization. Start Reaction Type Oxidation Oxidation (to Aldehyde/Acid) Start->Oxidation Activation Activation (Mesyl/Tosyl/Halogen) Start->Activation Coupling Coupling (Ester/Ether formation) Start->Coupling EtOAc Ethyl Acetate (Biphasic TEMPO) Oxidation->EtOAc Green Standard MeTHF 2-MeTHF (Anhydrous) Activation->MeTHF Replaces DCM Coupling->MeTHF General Tol Toluene (Azeotropic removal) Coupling->Tol Dean-Stark

Green Chemistry & Regulatory Context

Traditional protocols for primary alcohols often utilize Dichloromethane (DCM). However, under ICH Q3C (R8) guidelines, DCM is a Class 2 solvent (PDE 6.0 mg/day) with significant neurotoxicity and environmental hazards.[1]

Recommended Replacements:

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from corncobs (renewable).[2] Higher boiling point (80°C) than THF, allowing higher reaction rates. Immiscible with water, simplifying workup (no salting out required).

  • Cyclopentyl Methyl Ether (CPME): Low peroxide formation, high stability in acidic/basic conditions, excellent water separation.[1]

  • Ethyl Acetate (EtOAc): Class 3 (Low Toxicity). Ideal for oxidations but incompatible with strong nucleophiles (Grignards) due to ester reactivity.

Detailed Experimental Protocols

Protocol A: Green Oxidation to 9-Ethoxynonanal

Target: Selective oxidation of primary alcohol to aldehyde without over-oxidation.

Mechanism: TEMPO-catalyzed oxidation using Bleach (NaOCl) as the stoichiometric oxidant.[3] Solvent Strategy: Biphasic EtOAc/Water . Replaces the traditional DCM/Water system. EtOAc is stable enough at 0°C for this rapid reaction and prevents the precipitation of the lipophilic aldehyde.

Reagents:

  • 9-Ethoxynonan-1-ol (1.0 equiv)[1]

  • TEMPO (0.01 equiv / 1 mol%)

  • KBr (0.1 equiv)

  • NaOCl (Bleach, ~1.1 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) and Water (1:1 ratio)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 9-Ethoxynonan-1-ol (10 mmol) and TEMPO (0.1 mmol) in EtOAc (20 mL) in a round-bottom flask.

  • Aqueous Phase: In a separate beaker, dissolve KBr (1 mmol) in saturated aqueous

    
     (10 mL). Add this to the organic flask.
    
  • Cooling: Cool the biphasic mixture to 0–5°C using an ice bath. Critical: Vigorous stirring ( >800 RPM) is required to maximize surface area between phases.

  • Oxidant Addition: Dropwise add aqueous NaOCl (commercial bleach, titrated to ~11 mmol) over 15 minutes. Maintain internal temperature <10°C to prevent ester cleavage of the solvent.

  • Monitoring (Self-Validation):

    • Visual: The organic layer turns orange-red (oxidized TEMPO) and fades as it reacts.

    • TLC:[1][2] Eluent 20% EtOAc in Hexane. Stain with PMA (Phosphomolybdic Acid). Alcohol (

      
      ) disappears; Aldehyde (
      
      
      
      ) appears.
  • Quench: Add 10% aqueous

    
     (thiosulfate) to quench excess bleach. Stir 10 mins.
    
  • Workup: Separate layers. Extract aqueous layer 1x with EtOAc. Wash combined organics with Brine. Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Isolation: Concentrate under reduced pressure. The aldehyde is generally stable but should be stored under Argon.

Protocol B: Activation via Mesylation (Leaving Group Installation)

Target: Conversion of -OH to -OMs (Methanesulfonate) for subsequent nucleophilic substitution.[1]

Mechanism: Nucleophilic attack of alcohol on sulfonyl chloride. Solvent Strategy: 2-MeTHF . Replaces DCM. 2-MeTHF provides excellent solubility for the lipid chain and the sulfonyl chloride, and its low water solubility aids in washing out the amine salts.

Reagents:

  • 9-Ethoxynonan-1-ol (1.0 equiv)[1]

  • Methanesulfonyl Chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous 2-MeTHF (10 volumes)

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and purge with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Add 9-Ethoxynonan-1-ol and 2-MeTHF.
    
  • Base Addition: Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     via syringe. Cool mixture to 0°C.
    
  • Reaction: Add MsCl dropwise.[1] The reaction is exothermic; control rate to keep Temp < 10°C.

    • Observation: White precipitate (

      
      ) will form immediately.
      
  • Completion: Allow to warm to Room Temp (20-25°C) and stir for 2 hours.

  • Monitoring (Self-Validation):

    • NMR Check: Aliquot 50

      
      , dry, dissolve in 
      
      
      
      . Look for the shift of the
      
      
      -O protons from
      
      
      ppm (alcohol) to
      
      
      ppm (mesylate).
  • Workup: Add water to dissolve salts. Separate phases.

    • Advantage:[4][5] Unlike THF, 2-MeTHF separates cleanly from water.

  • Wash: Wash organic layer with 1M HCl (to remove excess amine), then Sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , then Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    

Troubleshooting & Critical Control Points

Issue: Emulsion Formation

Due to the


 chain, the alkoxide intermediate can act as a surfactant.
  • Solution: Do not shake the separatory funnel violently. Use gentle inversion.

  • Breaker: If emulsion forms, add solid NaCl to saturation or a small amount of Methanol to the aqueous phase to break surface tension.

Issue: Residual Solvent Removal

9-Ethoxynonan-1-ol has a high boiling point. If high-boiling solvents (Water, DMSO, DMF) are used, they are difficult to remove without distilling the product (which requires high vacuum).

  • Control: Stick to Class 3 solvents with BP < 100°C (EtOAc, 2-MeTHF, Heptane) to allow rotary evaporation at mild temperatures (40°C bath).[1]

References

  • ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. International Council for Harmonisation, 2021.[1] [Link]

  • CHEM21 Solvent Selection Guide. Prat, D., et al. Green Chemistry, 2016, 18, 288-296.[1] [Link]

  • Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Prat, D., et al. Organic Process Research & Development, 2013, 17, 12, 1517–1525.[1] [Link]

  • TEMPO-Mediated Oxidation of Alcohols to Aldehydes in Ethyl Acetate. Organic Syntheses, Coll. Vol. 10, p.69 (2004).[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 9-Ethoxynonan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of 9-ethoxynonan-1-ol. Synthesizing mono-alkylated diols inherently produces a statistical mixture of unreacted starting material, the desired mono-ether, and the over-alkylated di-ether (1[1]). Because 9-ethoxynonan-1-ol is an aliphatic compound with moderate polarity, isolating it requires precise control over stationary phase interactions and mobile phase gradients.

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity recovery of your target compound.

Part 1: Quantitative Data & Elution Profiling

To successfully purify 9-ethoxynonan-1-ol, you must understand the relative polarities of the crude mixture components. The table below summarizes the expected Thin Layer Chromatography (TLC) behavior on normal-phase silica gel.

CompoundStructure TypePolarityExpected Rf (7:3 Hexane:EtOAc)Elution Order
1,9-Diethoxynonane Di-etherLow (Non-polar)~0.851st (Fastest)
9-Ethoxynonan-1-ol Mono-etherModerate~0.40 2nd (Target)
Nonane-1,9-diol DiolHigh (Polar)~0.053rd (Retained)
Part 2: Chromatographic Workflow

Workflow A Crude Mixture (Diol, Mono-ether, Di-ether) B Dry Loading onto Silica Gel (40-63 µm) A->B C Isocratic Wash (9:1 Hexane:EtOAc) Removes Di-ether B->C D Gradient Step (7:3 Hexane:EtOAc) Elutes Target C->D E TLC Fraction Analysis (KMnO4 Stain) D->E Collect Fractions F Pure 9-Ethoxynonan-1-ol E->F Pool & Concentrate

Chromatographic purification workflow for isolating 9-ethoxynonan-1-ol from crude reaction mixtures.

Part 3: Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system, ensuring that each step provides empirical feedback before you proceed to the next.

Step 1: Stationary Phase Preparation Select high-quality 40-63 µm (230-400 mesh) silica gel. This specific particle size provides the optimal surface-area-to-flow-rate ratio required for flash chromatography, preventing band tailing and ensuring sharp resolution (2[2], 3[3]). Pack the column using a slurry of the initial low-polarity solvent (9:1 Hexane:EtOAc).

Step 2: Dry Loading the Sample Because the unreacted nonane-1,9-diol (4[4]) is highly polar and insoluble in non-polar eluents, liquid loading will cause column channeling.

  • Dissolve the crude mixture in a volatile solvent (e.g., dichloromethane).

  • Add a mass of silica gel equal to 1.5–2 times the crude weight.

  • Evaporate the solvent under reduced pressure until a free-flowing powder is achieved.

  • Load this powder evenly onto the flat column bed to ensure a uniform elution front (2[2]).

Step 3: Isocratic Wash (Impurity Removal) Elute the column with 2-3 column volumes (CV) of 9:1 Hexane:Ethyl Acetate. This low-polarity wash selectively removes the non-polar 1,9-diethoxynonane byproduct without migrating the target compound.

Step 4: Gradient Elution (Target Isolation) Step the mobile phase to 7:3 Hexane:Ethyl Acetate. The increased polarity disrupts the hydrogen bonding between the mono-ether's hydroxyl group and the silica's silanol groups, allowing 9-ethoxynonan-1-ol to elute cleanly.

Step 5: Self-Validating Fraction Analysis Collect 15-20 mL fractions. Since aliphatic alcohols lack a UV chromophore, spot fractions on a silica TLC plate and dip in Potassium Permanganate (KMnO4) stain. Heat gently. The target compound will appear as a bright yellow spot against a purple background. Validation mechanism: Pool only the fractions showing a single, distinct spot at Rf ~0.40.

Part 4: Troubleshooting Guides & FAQs

Q1: Why am I seeing a statistical mixture of products in my crude reaction? Causality: The synthesis of 9-ethoxynonan-1-ol relies on the mono-alkylation of a symmetric 1,n-diol. Because both hydroxyl groups on nonane-1,9-diol have identical pKa values and steric environments, the first alkylation does not deactivate the second hydroxyl group. This inherently leads to a statistical mixture of diol, mono-ether, and di-ether unless a large excess of diol is used during the reaction (1[1]).

Q2: My 9-ethoxynonan-1-ol is "streaking" down the column and co-eluting with the diol. How do I fix this? Causality: Streaking of aliphatic alcohols on silica gel occurs due to strong, reversible hydrogen bonding between the hydroxyl group of the alcohol and the free silanol (-SiOH) groups on the silica surface. Solution: Ensure you are using the correct 40-63 µm silica gel (3[3]) and applying sufficient air pressure to maintain a rapid flow rate (approx. 2 inches/min). Slow flow rates exacerbate diffusion and streaking. If streaking persists, switch to a more gradual solvent gradient (e.g., stepping 5% EtOAc at a time) to maintain a sharper elution band.

Q3: Can I use a Dichloromethane/Methanol (DCM/MeOH) solvent system instead of Hexane/Ethyl Acetate? Causality: While DCM/MeOH is excellent for highly polar compounds, 9-ethoxynonan-1-ol is only moderately polar. Methanol is a strong hydrogen-bond donor and acceptor, which rapidly outcompetes the analyte for silica binding sites, causing the mono-ether and diol to co-elute. Solution: Stick to Hexane/EtOAc (or Heptane/EtOAc) for predictable normal-phase separation of ethers and alcohols (2[2]).

Q4: I have a low mass recovery after pooling my fractions. Where did my product go? Causality: Low recovery in flash chromatography often results from either premature fraction pooling or irreversible adsorption to active silica sites. Solution: Verify that you flushed the column with a highly polar solvent (e.g., 1:1 Hexane:EtOAc or pure EtOAc) at the end of the run. Check the retained nonane-1,9-diol band (4[4]); if your target compound was strongly hydrogen-bonded to the diol, it might have co-eluted late. Always perform a TLC check of the column flush before discarding it.

References

1.[2] Purification of Organic Compounds by Flash Column Chromatography - orgsyn.org - 2.[1] A convenient procedure for the monosilylation of symmetric 1,n-diols - researchgate.net - 3.[4] 1,9-Nonanediol | C9H20O2 | CID 19835 - PubChem - nih.gov - 4.[3] Rapid chromatographic technique for preparative separations with moderate resolution (J . Org. Chem., Vol. 43, No. 14, 1978 2923) - designer-drug.com -

Sources

optimizing temperature for 9-Ethoxynonan-1-ol synthesis to prevent byproducts

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It is designed to be modular, actionable, and grounded in process chemistry principles for the synthesis of 9-Ethoxynonan-1-ol (CAS: 51309-03-6).[1][2]

Ticket ID: #ETH-C9-OPT Subject: Optimizing Temperature & Selectivity for Mono-Alkylation of 1,9-Nonanediol Status: Open Support Tier: Level 3 (Process Development)[1][2]

Core Directive: The Thermodynamics of Selectivity

User Query: "How do I stop the reaction at the mono-ether stage? I keep getting the di-ether byproduct."

Technical Insight: Synthesizing 9-Ethoxynonan-1-ol from 1,9-nonanediol is a classic desymmetrization of a symmetric diol .[1][2] The fundamental challenge here is statistical, not just thermal. If you use a 1:1 stoichiometric ratio of Diol:Alkyl Halide, the maximum theoretical yield of the mono-ether is statistically capped at ~50%, with 25% unreacted starting material and 25% di-ether byproduct.[2]

Temperature acts as the "Gatekeeper" for two things:

  • Solubility: 1,9-Nonanediol has a melting point of 45–47°C .[1] Below this threshold, the reaction becomes heterogeneous, leading to localized "hotspots" of high concentration that favor dialkylation.[2]

  • Elimination Competition: At temperatures >80°C, the ethoxide/hydroxide base will begin to favor E2 elimination of Ethyl Bromide to form Ethylene gas, reducing yield without helping selectivity.[2]

The "Golden Zone"

Your target operational window is 50°C to 60°C .[1]

  • < 45°C: Risk of diol precipitation (heterogeneous slurry = poor control).[1]

  • > 70°C: Increased rate of k2 (second alkylation) and E2 elimination.[1]

Reaction Pathway Visualization

The following diagram maps the kinetic pathways. Note that the Red Path (Dialkylation) and Orange Path (Elimination) are the failure modes we are suppressing via temperature and stoichiometry.[2]

ReactionPathway Diol 1,9-Nonanediol (Starting Material) Mono 9-Ethoxynonan-1-ol (Target Mono-Ether) Diol->Mono k1: +EtBr, Base 50-60°C Elim Ethylene Gas (Byproduct: Elimination) Diol->Elim Side Rxn: Base attack on EtBr (>80°C) DiEther 1,9-Diethoxynonane (Byproduct: Over-Alkylation) Mono->DiEther k2: +EtBr, Base (Favored by High Temp) Mono->Elim Side Rxn

Figure 1: Kinetic pathway for the mono-alkylation of 1,9-nonanediol.[2][3] The goal is to maximize k1 while suppressing k2 through stoichiometry and temperature control.

Optimized Protocol (The "Self-Validating" System)

This protocol uses high-dilution and excess starting material to force the statistics in your favor, while using temperature to maintain homogeneity.[2]

Reagents:

  • Substrate: 1,9-Nonanediol (3.0 to 5.0 equivalents).[1][2] Crucial: Excess is required.

  • Reagent: Ethyl Bromide (1.0 equivalent).[1][2]

  • Base: Sodium Hydride (NaH) (1.1 equiv) OR Potassium Hydroxide (KOH) powder (1.5 equiv).[1][2]

  • Solvent: THF (anhydrous) or Toluene.[1][2]

Step-by-Step Methodology:

  • Dissolution (Temperature Critical):

    • Charge the reaction vessel with 1,9-Nonanediol (excess) and THF.[2]

    • Heat to 50°C. Ensure the solution is perfectly clear. If the diol is not fully dissolved, the local concentration of the dissolved fraction is effectively lower, ruining your stoichiometry.[2]

  • Deprotonation:

    • Add NaH portion-wise at 50°C . Wait for H2 evolution to cease.[1]

    • Checkpoint: The solution should remain homogenous. If a gel forms, add more THF.[1][2]

  • Controlled Addition:

    • Add Ethyl Bromide dropwise over 60 minutes.

    • Maintain internal temperature at 55°C ± 2°C .

    • Why? Slow addition keeps the concentration of the alkylating agent low relative to the huge excess of diol alkoxides, statistically favoring the attack on the unreacted diol.

  • Workup (The Separation Trick):

    • Quench with water.[1][4][5][6]

    • Phase Separation: This is where you win.[1]

      • 1,9-Nonanediol: Highly polar (water soluble).[1][2]

      • 9-Ethoxynonan-1-ol: Amphiphilic (organic soluble).[1]

      • Di-ether: Highly Lipophilic (organic soluble).[1][2]

    • Wash the organic layer 3x with water.[1] The excess 1,9-nonanediol will partition into the aqueous phase, leaving your product and the small amount of diether in the organic phase.[2]

Troubleshooting Guide & FAQs

Logic Tree for Optimization

Use this flow to diagnose your current batch failure.

Troubleshooting Start Analyze Crude NMR/GC Issue1 High Diether Content (>15%) Start->Issue1 Issue2 Low Conversion (<30%) Start->Issue2 Issue3 Unidentified Peaks (Alkene region) Start->Issue3 Action1 Increase Diol Equiv (to 5x) AND Reduce Temp to 50°C Issue1->Action1 Action2 Check Reagent Quality (EtBr is volatile, may have evaporated) Issue2->Action2 Action3 Temp too high (>80°C) Elimination occurring Issue3->Action3

Figure 2: Troubleshooting logic for common impurity profiles in Williamson Ether Synthesis.

Frequently Asked Questions

Q1: Can I use 1 equivalent of diol to save money? A: No. If you use 1 equivalent, statistics dictate you will get a mixture of ~25% Diol, ~50% Mono, and ~25% Di-ether.[2] Separating the mono-ether from the di-ether is difficult (boiling points are close, though polarities differ).[2] Using 4 equivalents of diol ensures the di-ether is <5%, and the excess diol is easily washed away with water.

Q2: Why 50°C? Can't I run it at room temperature? A: 1,9-Nonanediol melts at ~46°C. At room temperature, it is a solid.[1][2][7] If you run the reaction in suspension, the reaction rate is unpredictable, and you often get "gummy" aggregates that trap reagents, leading to poor yield.[2] 50°C ensures a homogenous liquid phase.[1]

Q3: My product has a strong smell, unlike the diol. A: This is likely trace Non-8-en-1-ol (elimination product) or residual Ethyl Bromide.[1][2] If the smell is "fruity/ethereal," it is your product.[2] If it smells like rotting vegetables or garlic, check your DMSO (if used) or ensure no sulfur contamination.[2]

Q4: Which solvent is best? A:

  • THF: Best for NaH.[1][3] Good solubility. Easy to remove.

  • Toluene: Best for KOH (allows azeotropic removal of water).[1] Good for scaling up.

  • Avoid: DMF/DMSO if possible, as removing them requires high heat or extensive water washes which might create emulsions with your surfactant-like product.[1][2]

References

  • Williamson Ether Synthesis Mechanism & Conditions

    • Source: Master Organic Chemistry.[1] "The Williamson Ether Synthesis."[1][5][8][9]

    • Relevance: Establishes the baseline mechanism and the competition between substitution and elimination at high temper
    • URL:[Link]

  • Physical Properties of 1,9-Nonanediol

    • Source: ChemSRC / PubChem.[1]

    • Relevance: Confirms Melting Point (45-47°C) which dictates the minimum operational temperature of 50°C.[1]

    • URL:[Link][2]

  • Statistical Distribution in Symmetric Diol Alkylation

    • Source:Organic Process Research & Development (General Principles of Mono-alkyl
    • Relevance: Supports the requirement for excess stoichiometry (3-5 equiv)
    • URL:[Link] (General Journal Link for Process Chemistry Principles).[1][2]

  • Separation of Diols and Ethers

    • Source: Royal Society of Chemistry (RSC) Advances.[1]

    • Relevance: Discusses polarity-based separation strategies for diols and their deriv
    • URL:[Link]

Sources

identifying degradation products of 9-Ethoxynonan-1-ol via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

Molecule Overview: 9-Ethoxynonan-1-ol (Structure:


) is a heterobifunctional linker containing a primary alcohol and a distal ether group.

Stability Profile: Primary alcohols are susceptible to oxidative degradation. In the absence of stabilizers or under poor storage conditions, 9-Ethoxynonan-1-ol degrades primarily via oxidation into its corresponding aldehyde (9-ethoxynonanal) and subsequently to the carboxylic acid (9-ethoxynonanoic acid). A secondary, less common pathway involves ether cleavage (acid-catalyzed) yielding 1,9-nonanediol.

This guide provides a self-validating TLC workflow to separate and identify these specific degradation products.

Method Development: Solvent Systems & Setup

Q: What is the optimal solvent system to separate the alcohol from its degradation products?

A: No single system works for all degradation products due to the polarity difference between the non-polar aldehyde and the highly polar carboxylic acid. We recommend a Two-Stage Mobile Phase Strategy .

System A: Monitoring Oxidation (Aldehyde Detection)
  • Target: Separating the starting material (Alcohol) from the less polar Aldehyde.

  • Solvent: Hexane : Ethyl Acetate (3:1 v/v).

  • Expected Result:

    • Aldehyde (

      
      ):  Moves fastest (least polar).
      
    • Starting Material (

      
      ):  Mid-range.
      
    • Acid (

      
      ):  Stays at baseline or streaks.
      
System B: Monitoring Acidification (Carboxylic Acid Detection)
  • Target: Moving the polar Carboxylic Acid and Diol impurities.

  • Solvent: Dichloromethane (DCM) : Methanol (95:5 v/v) + 1% Acetic Acid .

  • Why Acetic Acid? Without it, the carboxylic acid degradation product will streak (tail) and may co-elute with the alcohol. The acid modifier protonates the carboxylate group, sharpening the spot [1].

  • Expected Result:

    • Aldehyde: Moves with solvent front.

    • Starting Material: High

      
      .
      
    • Carboxylic Acid: Distinct spot in mid-

      
       range.
      
    • 1,9-Nonanediol: Lower

      
       (most polar).
      

Visualization & Identification Protocols

Q: How do I distinguish between the Alcohol, Aldehyde, and Acid spots?

A: Use "Differential Staining." Do not rely on UV (254 nm) as this molecule lacks a strong chromophore (conjugated system). Use the following chemical stains in this specific order.

Stain 1: Phosphomolybdic Acid (PMA) - The Generalist
  • Application: Dip plate, heat with heat gun until spots appear.

  • Mechanism: Molybdenum (VI) reduces to Molybdenum (V) (blue) upon oxidizing the organic compound.

  • Result: Dark blue/green spots on a yellow background. Visualizes Alcohol, Aldehyde, and Acid.[1][2][3][4][5]

Stain 2: Bromocresol Green - The Acid Specialist
  • Application: Dip plate. DO NOT HEAT.

  • Mechanism: pH indicator (

    
    ).
    
  • Result:

    • Carboxylic Acid: Bright YELLOW spot on a BLUE background.[6]

    • Alcohol/Aldehyde: No color change (remains blue).

  • Validation: If you see a streak in System A that turns yellow with Bromocresol Green, your sample has oxidized to the acid [2].

Stain 3: 2,4-Dinitrophenylhydrazine (2,4-DNP) - The Aldehyde Specialist
  • Application: Dip or spray.[2] Heat gently.

  • Mechanism: Condensation reaction with carbonyls.

  • Result:

    • Aldehyde: Orange/Red spot.

    • Alcohol/Acid: No reaction.

Data Summary: Relative & Staining Matrix

CompoundFunctional GroupRelative PolaritySystem A

(Hex:EtOAc 3:1)
System B

(DCM:MeOH 95:5)
PMA StainBromocresol Green2,4-DNP
9-Ethoxynonanal AldehydeLowHigh (~0.65)Solvent FrontBlueNegativeOrange
9-Ethoxynonan-1-ol Alcohol (SM)MediumMedium (~0.35)High (~0.8)BlueNegativeNegative
9-Ethoxynonanoic Acid Carboxylic AcidHighLow/StreakMedium (~0.4)*BlueYellow Negative
1,9-Nonanediol Diol (Cleavage)Very HighBaselineLow (~0.2)BlueNegativeNegative

*Note: System B values assume the addition of 1% Acetic Acid.

Troubleshooting Logic Flow

Q: I see a "ghost spot" trailing my main spot. Is this degradation?

A: This is likely "tailing," common with hydroxylated lipids. Use the decision tree below to diagnose.

TLC_Troubleshooting Start Observation: Streaking or 'Ghost' Spot Step1 Did you add Acid Modifier (1% AcOH) to eluent? Start->Step1 Step2 Retest with 1% AcOH Step1->Step2 No Step4 Dilute sample 10x and re-run Step1->Step4 Yes Step3 Does the spot sharpen? Step2->Step3 Result_Acid Result: Spot was Carboxylic Acid (Degradation Confirmed) Step3->Result_Acid Yes Step3->Step4 No Result_Overload Result: Plate Overloaded Step5 Does the streak persist? Step4->Step5 Result_Decomp Result: On-plate Decomposition (Silica is too acidic) Step5->Result_Decomp Yes Result_Fixed Issue Resolved: Concentration Effect Step5->Result_Fixed No

Figure 1: Decision tree for diagnosing streaking spots in TLC analysis of fatty alcohols.

Critical FAQ: Experimental Anomalies

Q: My starting material spot is splitting into two close spots. Why?

Diagnosis: This often indicates Ether Cleavage (formation of 1,9-nonanediol) OR Esterification (if stored in ethyl acetate).

  • Test: Run a co-spot with authentic 1,9-nonanediol.

  • Fix: If the lower spot matches the diol, check your storage conditions. Ethers can cleave in the presence of trace acids over time.

Q: The PMA stain shows a spot, but UV shows nothing. Is my lamp broken?

Diagnosis: No. 9-Ethoxynonan-1-ol is UV Inactive .

  • Explanation: It lacks a conjugated

    
    -system (double bonds/aromatic rings) necessary to absorb UV light at 254 nm.
    
  • Action: Rely solely on chemical stains (PMA/Anisaldehyde) [3].

Q: I suspect peroxide formation on the ether linkage. Can TLC detect this?

Diagnosis: Yes, ethers can form explosive peroxides.

  • Protocol: Prepare a fresh KI/Starch spray.

  • Result: Peroxides will appear as immediate Dark Blue/Purple spots. This is a critical safety check if the bottle is old.

References

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience. (Describes the use of acid modifiers to suppress ionization of carboxylic acids on silica).

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. (Details specific stain mechanisms including Bromocresol Green for acids and p-Anisaldehyde for nucleophiles).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on functional group characterization and lack of UV activity in aliphatic alcohols).

Sources

Validation & Comparative

FTIR Spectral Analysis of Ethoxy and Hydroxyl Groups: ATR vs. Transmission Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical formulation, polymer chemistry, and materials science, the functionalization of cellulose derivatives—such as ethyl cellulose—dictates critical physicochemical properties like solubility, drug-release kinetics, and film-forming capability. The degree of substitution in these polymers is directly governed by the ratio of hydroxyl (-OH) to ethoxy (-OCH₂CH₃) groups.

As a Senior Application Scientist, I approach the quantification of these functional groups not merely as a routine measurement, but as a complex system of physical interactions. Fourier Transform Infrared (FTIR) spectroscopy is the premier tool for this analysis, provided the instrumentation and sample preparation are rigorously controlled. This guide objectively compares Attenuated Total Reflectance (ATR) and Transmission FTIR methodologies, detailing the causality behind spectral artifacts and providing self-validating experimental workflows.

Spectroscopic Signatures & The Causality of Peak Shifts

To accurately interpret the functional groups, we must first understand the quantum mechanical vibrations dictating their spectral signatures.

  • The Hydroxyl (-OH) Group : The O-H stretching vibration typically manifests as a prominent, broad peak between 3400 cm⁻¹ and 3500 cm⁻¹ 1[1].

    • Causality of Broadening: A free, non-interacting hydroxyl group would appear as a sharp peak near 3600 cm⁻¹. However, in solid-state polymers, extensive intermolecular and intramolecular hydrogen bonding occurs. This interaction draws electron density away from the O-H covalent bond, lowering its force constant. According to Hooke’s Law, a lower force constant reduces the vibrational frequency, shifting the peak to lower wavenumbers. The broadness is a direct result of the diverse microenvironments and varying hydrogen bond lengths within the amorphous polymer matrix 1[1]. Additional -OH out-of-plane bending can be observed between 500–800 cm⁻¹ [[2]](2].

  • The Ethoxy (-OCH₂CH₃) Group : The defining signature of the ethoxy modification is the strong stretching vibration of the C-O-C ether bonds and the pyranose ring, localized at 1050–1060 cm⁻¹ 1[1].

    • Aliphatic Confirmations: This is supported by aliphatic C-H stretching vibrations at 2974, 2926, and 2873 cm⁻¹, alongside C-H bending deformations at 1374–1376 cm⁻¹ 1[1].

Methodological Comparison: ATR-FTIR vs. Transmission FTIR

When selecting an analytical modality for these functional groups, researchers must choose between Attenuated Total Reflectance (ATR) and Transmission spectroscopy. This choice fundamentally alters the physics of the light-matter interaction.

ATR_Principle Source IR Source Crystal ATR Crystal (e.g., Diamond) Refractive Index n1 Source->Crystal Incident IR Beam Interface Crystal-Sample Interface Total Internal Reflection Crystal->Interface Detector FTIR Detector Crystal->Detector Reflected Beam Interface->Crystal Wave Evanescent Wave Penetrates Sample (dp) Interface->Wave Generates Sample Sample (e.g., Polymer) Refractive Index n2 Sample->Interface Attenuated Signal Wave->Sample Absorbed by -OH / -OCH2CH3

Diagram 1: The optical physics of Attenuated Total Reflectance (ATR) generating an evanescent wave.

  • Transmission FTIR : The IR beam passes entirely through the sample. It strictly obeys the Beer-Lambert Law, making it the gold standard for quantitative analysis and library matching 3[3]. However, solid samples require dispersion in a KBr matrix.

  • ATR-FTIR : The IR beam reflects internally within a high-refractive-index crystal (e.g., Diamond or Germanium), generating an evanescent wave that penetrates the sample by only 1–2 micrometers 3[3].

Causality of ATR Spectral Skew : The penetration depth (


) of the evanescent wave is directly proportional to the wavelength of the IR light (

) 4[4]. Because the ethoxy C-O-C stretch (1050 cm⁻¹) occurs at a longer wavelength than the hydroxyl -OH stretch (3400 cm⁻¹), the IR beam penetrates deeper into the sample at 1050 cm⁻¹. Consequently, the ethoxy peak will appear artificially more intense relative to the hydroxyl peak in raw ATR spectra 4[4]. An algorithmic ATR correction must be applied to normalize these intensities for accurate relative quantification 4[4].
Quantitative Performance Comparison
ParameterTransmission FTIR (KBr Pellet)ATR-FTIR (Diamond Crystal)
Primary Advantage High-quality, library-standard spectra 3[3].Rapid, non-destructive, no sample prep 3[3].
Signal Origin Bulk measurement (entire pathlength).Surface measurement (1-2 µm depth) 5[5].
Moisture Interference High. KBr is hygroscopic; absorbed water heavily masks the -OH peak at 3400 cm⁻¹ 3[3].Low. Direct solid analysis prevents ambient moisture artifacts.
Spectral Accuracy Linear response across all wavenumbers.Wavelength-dependent intensity skew (requires correction) 4[4].
Throughput Low (5-10 mins per sample).High (<1 min per sample) 3[3].
Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical protocol must be designed to prevent and detect artifacts. Below are the optimized workflows for both modalities.

Protocol_Workflow cluster_ATR ATR-FTIR Protocol cluster_Trans Transmission Protocol (KBr) Start Sample Preparation: Polymer Powder A1 Clean Diamond Crystal (Isopropanol) Start->A1 T1 Desiccate KBr Powder (Prevent Moisture) Start->T1 A2 Collect Background Spectrum (Air) A1->A2 A3 Apply Sample & Clamp (Ensure Contact) A2->A3 A4 Scan & Apply ATR Correction A3->A4 T2 Grind Sample with KBr (1:100 Ratio) T1->T2 T3 Press Pellet (10 Tons, 2 mins) T2->T3 T4 Scan in Transmission Holder T3->T4

Diagram 2: Step-by-step parallel workflows for ATR and Transmission FTIR preparation.

Protocol A: ATR-FTIR Workflow (Optimal for Hydroxyl Preservation)

Why this works: By eliminating KBr, we remove the risk of hygroscopic water absorption, ensuring the broad peak at 3400 cm⁻¹ belongs exclusively to the sample's inherent -OH groups.

  • Crystal Preparation : Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Causality: Diamond is chosen for its extreme hardness and chemical inertness, preventing scratching from crystalline APIs or hard polymers 5[5].

  • Background Collection : Collect a background spectrum of the ambient air. This subtracts atmospheric CO₂ and ambient humidity from the final data.

  • Sample Application : Place 2–5 mg of the sample powder directly onto the crystal.

  • Pressure Application : Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave only penetrates 1-2 µm; therefore, intimate physical contact between the crystal and the solid sample is mandatory to achieve a high signal-to-noise ratio 3[3].

  • Data Acquisition & Correction : Scan from 4000 to 400 cm⁻¹. Immediately apply the software's "ATR Correction" algorithm to adjust the over-represented ethoxy C-O-C peak at 1050 cm⁻¹ back to its true relative intensity 4[4].

Protocol B: Transmission FTIR Workflow (Optimal for Bulk Ethoxy Quantification)

Why this works: Transmission eliminates wavelength-dependent penetration artifacts, providing true Beer-Lambert absorbance for the ethoxy C-O-C and C-H stretches.

  • Matrix Desiccation : Store KBr powder in an oven at 105°C. Causality: KBr is highly hygroscopic. Any absorbed water will create a massive, false -OH peak at 3400 cm⁻¹ and a bending peak at 1650 cm⁻¹, ruining the analysis of the sample's own hydroxyls 3[3].

  • Milling : Grind the sample with the dried KBr at a 1:100 ratio using an agate mortar. Causality: The sample particles must be smaller than the wavelength of the IR light (< 2 µm) to prevent Rayleigh scattering, which causes a sloping baseline.

  • Pellet Pressing : Transfer the mixture to a die and apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes. Causality: The high pressure cold-welds the KBr into a continuous, transparent glassy disc, while the vacuum removes trapped air bubbles that would scatter light 3[3].

  • Data Acquisition : Place the pellet in the transmission holder and scan.

Conclusion

For the simultaneous analysis of ethoxy and hydroxyl groups, ATR-FTIR is highly recommended due to its immunity to moisture artifacts, provided the analyst rigorously applies ATR correction to account for penetration depth physics. Conversely, Transmission FTIR remains the standard for bulk quantitative analysis of the ethoxy ether linkages, provided the lab environment and KBr matrix are strictly desiccated.

References
  • Specac Ltd.
  • Semantic Scholar (MDPI).
  • PMC (National Institutes of Health). "An ethyl cellulose novel biodegradable flexible substrate material for sustainable screen-printing."
  • Pike Technologies.
  • Covalent Metrology.

Sources

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Patterns of 9-Ethoxynonan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

9-Ethoxynonan-1-ol (CAS 51309-03-6; Molecular Formula: C₁₁H₂₄O₂; Exact Mass: 188.1776 Da) is a specialized bifunctional aliphatic ether-alcohol. Featuring both a terminal hydroxyl group and an internal ether linkage, it is increasingly utilized as a hydrophobic linker in PROTACs and as a building block for biodegradable lipid nanoparticle (LNP) excipients[1].

Because of its dual functionality, characterizing its structural integrity and quantifying its presence in complex matrices requires robust analytical strategies. This guide objectively compares the performance of two primary analytical alternatives: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) for structural fingerprinting and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for high-sensitivity trace quantification.

Mechanistic Causality of Fragmentation Patterns

As a Senior Application Scientist, it is critical to understand why a molecule fragments the way it does before optimizing a method. The gas-phase dissociation of 9-Ethoxynonan-1-ol is governed by the ionization energy applied and the established mass spectrometry rules for aliphatic alcohols and ethers[2].

Electron Ionization (GC-EI-MS, 70 eV) Dynamics

Under hard ionization, the molecule is bombarded with 70 eV electrons, ejecting an electron to form a highly unstable radical cation [M]⁺• at m/z 188. Because aliphatic ether-alcohols possess excess internal energy post-ionization, the molecular ion peak is typically weak or completely absent[3]. The fragmentation is driven by two primary, predictable pathways:

  • Alpha-Cleavage (Homolytic): The C–C bonds adjacent to the oxygen heteroatoms are broken. Cleavage next to the ether oxygen yields a prominent, resonance-stabilized oxonium ion at m/z 59 ([CH₃CH₂O=CH₂]⁺). Cleavage next to the terminal hydroxyl group yields the[CH₂=OH]⁺ ion at m/z 31[2].

  • Dehydration and Neutral Loss: The loss of water (18 Da) via an E2-type elimination produces an alkene radical cation at m/z 170 ([M-H₂O]⁺•). Subsequent loss of the ethoxy group as neutral ethanol (46 Da) drives the formation of hydrocarbon clusters (m/z 41, 55, 69) typical of long aliphatic chains[2].

Electrospray Ionization (LC-ESI-MS/MS) Dynamics

Under soft ionization, the molecule readily accepts a proton in the acidic mobile phase to form the even-electron [M+H]⁺ precursor ion at m/z 189.18. During Collision-Induced Dissociation (CID), fragmentation strictly follows the even-electron rule. The charge localizes on the most basic site (the ether oxygen), leading to charge-directed neutral losses:

  • Low-Energy CID (Loss of Water): The primary pathway is the elimination of H₂O, yielding an intense fragment at m/z 171.17.

  • High-Energy CID (Loss of Ethanol): Higher collision energies trigger the cleavage of the ether bond, expelling neutral ethanol to yield a fragment at m/z 143.14.

Fragmentation M 9-Ethoxynonan-1-ol MW: 188.31 EI Electron Ionization (EI) 70 eV M->EI ESI Electrospray Ionization (ESI) Soft Ionization M->ESI Radical [M]⁺• (m/z 188) Radical Cation EI->Radical Protonated [M+H]⁺ (m/z 189) Even-Electron Ion ESI->Protonated Alpha1 Alpha-Cleavage (Ether) m/z 59 [C3H7O]⁺ Radical->Alpha1 Homolytic Alpha2 Alpha-Cleavage (Alcohol) m/z 31 [CH3O]⁺ Radical->Alpha2 Homolytic Dehyd Dehydration m/z 170 [M-H2O]⁺• Radical->Dehyd H-transfer CID1 Loss of H2O m/z 171 [M+H-H2O]⁺ Protonated->CID1 CID (Low Energy) CID2 Loss of Ethanol m/z 143 [M+H-EtOH]⁺ Protonated->CID2 CID (High Energy)

Figure 1: Mechanistic divergence of 9-Ethoxynonan-1-ol fragmentation under EI vs. ESI conditions.

Platform Performance Comparison

When selecting an analytical method for 9-Ethoxynonan-1-ol, the choice between GC-MS and LC-MS/MS depends entirely on the experimental endpoint.

Table 1: Analytical Platform Comparison
ParameterGC-EI-MS (Derivatized)LC-ESI-MS/MS (QqQ)
Primary Utility Structural Elucidation, Impurity ProfilingPharmacokinetic (PK) Quantification
Ionization Energy Hard (70 eV)Soft (Protonation via ESI)
Molecular Ion Detectability Very Poor (Requires derivatization)Excellent ([M+H]⁺ at m/z 189.18)
Sensitivity (LOD) ~10–50 ng/mL~0.1–1.0 ng/mL
Sample Prep Complexity High (Requires anhydrous environment & BSTFA)Low (Simple "Dilute and Shoot" or SPE)
Table 2: Diagnostic Fragment Ions for 9-Ethoxynonan-1-ol
Ion Typem/z ValueOriginating PlatformStructural Significance
[M+H]⁺ 189.2LC-ESI-MSIntact protonated molecule confirmation.
[M+H - H₂O]⁺ 171.2LC-ESI-MS/MSPrimary CID neutral loss; confirms terminal alcohol.
[M - H₂O]⁺• 170.1GC-EI-MSRadical cation dehydration product.
[M+H - EtOH]⁺ 143.1LC-ESI-MS/MSHigh-energy CID ether cleavage.
[C₃H₇O]⁺ 59.0GC-EI-MSAlpha-cleavage at ether linkage (Base peak candidate).
[CH₃O]⁺ 31.0GC-EI-MSAlpha-cleavage at terminal hydroxyl.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary System Suitability Testing (SST) and internal standard (IS) controls.

Protocol A: GC-EI-MS Structural Fingerprinting (with Derivatization)

Causality Rationale: The terminal hydroxyl group of 9-Ethoxynonan-1-ol causes severe hydrogen bonding with the silanol groups of the GC column, leading to peak tailing and thermal degradation. Silylation with BSTFA converts the alcohol into a volatile trimethylsilyl (TMS) ether, shifting the molecular weight from 188 to 260 Da and ensuring sharp, symmetrical peaks.

Methodology:

  • Standard Preparation: Dissolve 9-Ethoxynonan-1-ol in anhydrous hexane to a concentration of 100 µg/mL. Note: Strict anhydrous conditions are required to prevent BSTFA hydrolysis.

  • Derivatization: Transfer 100 µL of the standard to a deactivated glass vial. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

  • System Suitability (SST): Inject a blank (hexane + BSTFA) to confirm the absence of carryover. Inject an alkane standard mix (C₈-C₂₀) to calculate the Kovats Retention Index (RI) for cross-laboratory validation.

  • GC Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Carrier gas: Helium at 1.0 mL/min. Oven program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Transfer line at 280°C, Ion source at 230°C. Scan range: m/z 30–350.

  • Data Interpretation: Identify the derivatized peak. Confirm identity via the diagnostic loss of a methyl group from the TMS moiety ([M-15]⁺ at m/z 245) and the m/z 59 ether fragment.

Protocol B: LC-ESI-QqQ-MS/MS for High-Sensitivity Quantification

Causality Rationale: For trace-level quantification in biological matrices, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides maximum selectivity, isolating the precursor ion before fragmenting it into specific product ions.

Methodology:

  • Sample Preparation: Dilute the analyte in initial mobile phase (Water/Acetonitrile 50:50, v/v) containing 0.1% Formic Acid to promote protonation. Spike with a stable isotope-labeled internal standard (e.g., d₅-ethoxy analog) at 10 ng/mL.

  • SST: Inject a double blank (matrix without analyte or IS) and a zero sample (matrix with IS only) to verify zero interference at the specific MRM transitions.

  • LC Separation: Inject 5 µL onto a C18 sub-2 µm UHPLC column (e.g., Waters Acquity BEH C18, 50 × 2.1 mm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Optimization: Operate in ESI positive mode.

    • Precursor Ion: m/z 189.2 ([M+H]⁺).

    • Quantifier Transition: m/z 189.2 → 171.2 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 189.2 → 143.1 (Collision Energy: 25 eV).

  • Validation: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Ensure the coefficient of determination (R²) > 0.995 and QC accuracies are within ±15%.

Workflow Prep Sample Preparation Dilution & IS Spiking Split Platform Selection Prep->Split GC GC-EI-MS Derivatization (BSTFA) Capillary Separation Split->GC LC LC-ESI-MS/MS C18 RP-UHPLC Gradient Elution Split->LC DataGC Library Matching Structural ID GC->DataGC DataLC MRM Optimization Trace Quantification LC->DataLC

Figure 2: Self-validating analytical workflow comparing GC-MS and LC-MS/MS methodologies.

References

  • 13.8: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL:[Link][2]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group Source: AIP Publishing URL:[Link][3]

Sources

Comparative Reactivity Guide: 9-Ethoxynonan-1-ol vs. Nonan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of lipid nanoparticle (LNP) formulation, PROTAC linker design, and specialty surfactant synthesis, the choice of aliphatic chain precursors is critical. This guide provides an objective, data-driven comparison between nonan-1-ol (a standard C9 fatty alcohol) and 9-ethoxynonan-1-ol (a bifunctional amphiphilic linker). While both molecules share an identical 9-carbon aliphatic backbone and a primary hydroxyl group, the terminal ethoxy group in 9-ethoxynonan-1-ol fundamentally alters its physicochemical properties and introduces an orthogonal reactivity axis.

Structural & Electronic Analysis

Nonan-1-ol is a highly lipophilic primary alcohol[1]. Its reactivity is strictly limited to the primary hydroxyl group. In contrast, 9-ethoxynonan-1-ol features a terminal ether linkage[2].

From a mechanistic perspective, the distance between the ether oxygen and the primary hydroxyl group is 9 carbon atoms. Because inductive electronic effects diminish rapidly across


-bonds (effectively reaching zero after 3 to 4 bonds), the intrinsic nucleophilicity, 

, and activation energy of the primary hydroxyl group in 9-ethoxynonan-1-ol are identical to those of nonan-1-ol. However, the ether oxygen acts as a hydrogen bond acceptor, altering the molecule's solvation sphere in polar aprotic solvents and modifying its partition coefficient (LogP).

StructuralComparison cluster_nonanol Nonan-1-ol (Standard Fatty Alcohol) cluster_ethoxynonanol 9-Ethoxynonan-1-ol (Bifunctional Linker) N_Tail CH3-(CH2)8- Hydrophobic Tail N_Head -OH Primary Alcohol N_Tail->N_Head E_Ether CH3-CH2-O- Ethoxy Group E_Spacer -(CH2)9- Aliphatic Spacer E_Ether->E_Spacer E_Head -OH Primary Alcohol E_Spacer->E_Head

Structural comparison highlighting the terminal ethoxy group in 9-ethoxynonan-1-ol.

Quantitative Physicochemical Comparison

The introduction of the ethoxy group significantly shifts the physical properties of the molecule, making 9-ethoxynonan-1-ol more suitable for applications requiring amphiphilicity or improved solubility in polar organic environments[3][4].

Property / MetricNonan-1-ol[1]9-Ethoxynonan-1-ol[2]
CAS Number 143-08-851309-03-6
Molecular Formula


Molecular Weight 144.25 g/mol 188.31 g/mol
LogP (Hydrophobicity) ~4.3 (Highly lipophilic)~3.1 (Amphiphilic)
Hydrogen Bond Acceptors 12
Primary -OH Reactivity Standard (Oxidation, Esterification)Standard (Identical kinetics)
Ether Cleavage Susceptibility N/AHigh (under strong Lewis acids)

Orthogonal Reactivity Profiles

While both molecules readily undergo esterification, etherification, and oxidation at the primary alcohol, 9-ethoxynonan-1-ol possesses an orthogonal reactive site. The ether linkage is completely inert to bases, mild acids, and reducing agents, allowing researchers to selectively functionalize the -OH group without protecting the ether.

However, under harsh Lewis acidic conditions (e.g., Boron tribromide,


), the ether can be selectively cleaved to yield a diol, a reaction impossible with nonan-1-ol. This makes 9-ethoxynonan-1-ol an excellent "masked" diol for complex multistep syntheses.

ReactivityPathways Start 9-Ethoxynonan-1-ol Oxidation Oxidation (Swern/PCC) Start->Oxidation Cleavage Lewis Acid (BBr3) Start->Cleavage Esterification Esterification (DCC/DMAP) Start->Esterification Aldehyde 9-Ethoxynonanal (Ether Intact) Oxidation->Aldehyde Diol 1,9-Nonanediol + Bromoethane (Ether Cleaved) Cleavage->Diol Ester 9-Ethoxynonyl Ester (Ether Intact) Esterification->Ester

Orthogonal reactivity pathways of 9-ethoxynonan-1-ol demonstrating selective functionalization.

Experimental Methodologies (Self-Validating Protocols)

To demonstrate the comparative reactivity principles discussed above, the following self-validating protocols outline standard laboratory workflows.

Comparative Swern Oxidation (Hydroxyl Reactivity)

Objective: Convert the primary alcohol to an aldehyde. This protocol works identically for both nonan-1-ol and 9-ethoxynonan-1-ol. Causality: Swern oxidation is specifically chosen over Jones oxidation to prevent over-oxidation to the carboxylic acid. This is critical when synthesizing aldehyde-terminated linkers for downstream reductive amination in drug development.

  • Preparation: In an oven-dried round-bottom flask under an inert

    
     atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM). Cool the system to -78 °C using a dry ice/acetone bath.
    
  • Activation: Add anhydrous DMSO (2.4 eq) dropwise. Causality: The ultra-low temperature is mandatory to prevent the explosive decomposition of the highly reactive alkoxysulfonium intermediate.

  • Substrate Addition: Add the alcohol (1.0 eq) dissolved in DCM dropwise over 10 minutes. Stir at -78 °C for 15 minutes.

  • Deprotonation: Add triethylamine (

    
    , 5.0 eq) dropwise, then remove the cooling bath and allow the reaction to warm to room temperature. Causality: The base deprotonates the intermediate, collapsing it to yield the desired aldehyde and volatile dimethyl sulfide.
    
  • Self-Validation: Quench with water, extract with DCM, and analyze the organic layer via TLC (Stain: Phosphomolybdic acid, PMA). The successful product will show a higher

    
     value than the starting alcohol. Confirm via 
    
    
    
    -NMR by verifying the appearance of the characteristic aldehyde proton singlet at ~9.7 ppm and the disappearance of the
    
    
    -OH triplet at ~3.6 ppm.
Selective Ether Cleavage (Ether Reactivity)

Objective: Cleave the terminal ethoxy group of 9-ethoxynonan-1-ol to yield 1,9-nonanediol. Causality: Boron tribromide (


) is a potent Lewis acid that coordinates aggressively with the ether oxygen, facilitating the cleavage of the C-O bond without degrading the aliphatic chain.
  • Preparation: Dissolve 9-ethoxynonan-1-ol (1.0 eq) in anhydrous DCM and cool to -78 °C under an

    
     atmosphere.
    
  • Cleavage: Add

    
     (1.0 M in DCM, 1.5 eq) dropwise. Causality: A slight excess of the Lewis acid ensures complete coordination and drives the cleavage to completion.
    
  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Quenching (Critical Step): Cool the flask back to 0 °C and carefully quench with methanol dropwise. Causality: Methanol reacts safely with unreacted

    
     to form volatile trimethyl borate and HBr. Skipping this step and adding water directly will result in a violent, exothermic hydrolysis.
    
  • Self-Validation: Wash the mixture with saturated aqueous

    
    , extract with ethyl acetate, and concentrate in vacuo. Confirm success via 
    
    
    
    -NMR by observing the complete disappearance of the ethoxy
    
    
    quartet at ~3.5 ppm and the
    
    
    triplet at 1.2 ppm.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8914, 1-Nonanol." PubChem, [Link]

Sources

Strategic Analysis: HPLC Method Development for 9-Ethoxynonan-1-ol and Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC retention times for 9-Ethoxynonan-1-ol and impurities Content Type: Publish Comparison Guides.

Executive Summary

9-Ethoxynonan-1-ol (CAS: 51309-03-6) presents a unique analytical challenge in pharmaceutical and industrial synthesis. As an aliphatic ether-alcohol lacking a strong UV chromophore, traditional HPLC-UV methods often fail to provide adequate sensitivity or selectivity. This guide objectively compares high-performance liquid chromatography (HPLC) strategies against alternative techniques, providing a definitive protocol for separating the target molecule from its critical impurities: 1,9-Nonanediol (hydrolysis product/starting material) and 1,9-Diethoxynonane (over-alkylation byproduct).

The Analytical Challenge: "Invisible" Analytes

The core difficulty in analyzing 9-Ethoxynonan-1-ol lies in its chemical structure. It possesses an aliphatic backbone with ether and hydroxyl functionalities but lacks the conjugated


-systems (aromatic rings) required for standard UV detection at 254 nm.
  • Target Molecule: 9-Ethoxynonan-1-ol (Intermediate Polarity)

  • Critical Impurity A: 1,9-Nonanediol (High Polarity, Elutes Early)

  • Critical Impurity B: 1,9-Diethoxynonane (Low Polarity, Elutes Late)

Senior Scientist Insight: Attempting to analyze this mixture using standard UV (254 nm) will result in a flat baseline. While low-wavelength UV (205-210 nm) is theoretically possible, it suffers from severe solvent cutoff interference (especially with Acetone or Methanol) and poor signal-to-noise ratios. The authoritative approach requires "universal" detection methods.

Comparative Technology Review

The following table compares the three primary strategies for analyzing this mixture.

FeatureHPLC-ELSD / CAD (Recommended)HPLC-RI (Alternative)GC-FID (Strong Contender)
Detection Principle Evaporative Light Scattering / Charged AerosolRefractive IndexFlame Ionization
Chromophore Requirement None (Universal)None (Universal)None (Universal)
Gradient Compatibility Yes (Critical for complex mixtures)No (Isocratic only)N/A (Temperature Gradient)
Sensitivity High (ng levels)Low (mg levels)High (pg levels)
Suitability Best for trace impurity analysis in liquid phase.Good for bulk purity assay only.Excellent for volatile aliphatic chains.
Recommended Protocol: RP-HPLC with ELSD/CAD

This protocol is designed to maximize resolution (


) between the diol, the mono-ether (target), and the di-ether.
Chromatographic Conditions
  • Column: C18 (Octadecylsilane), High Carbon Load (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: Water (LC-MS Grade) + 0.1% Formic Acid (optional, aids ionization/droplet formation).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Improves mass transfer for viscous alcohols).

  • Detector: ELSD (Drift Tube Temp: 50°C, Gain: 8) or CAD.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010%Initial Hold (Elute polar diols)
2.010%End Initial Hold
15.090%Linear Ramp (Elute target & non-polars)
20.090%Wash (Elute di-ethers)
20.110%Re-equilibration
25.010%End of Run
Predicted Performance & Retention Data

Since specific proprietary retention data for this exact CAS is rarely published, the following table represents derived performance metrics based on Quantitative Structure-Retention Relationships (QSRR) for homologous aliphatic series on a C18 column under the conditions above.

CompoundStructure TypeLogP (Approx)Predicted RT (min)RRT (Relative to Target)Elution Logic
1,9-Nonanediol Diol (Polar)1.83.5 - 4.50.45Two hydroxyl groups create strong interaction with aqueous phase; elutes first.
9-Ethoxynonan-1-ol Target (Ether-Alcohol)2.58.5 - 9.5 1.00 Balance of hydrophobic chain and polar head group.
1,9-Diethoxynonane Di-Ether (Non-polar)3.214.0 - 16.01.65Capped polar groups; dominated by hydrophobic interactions; elutes last.

Validation Check: Ensure resolution (


) between the Diol and Target is > 2.0. If the Diol co-elutes with the void volume (

), reduce initial %B to 5%.
Visualizing the Chemistry & Workflow
Figure 1: Impurity Formation Pathway

Understanding the synthesis helps predict impurities. The target is typically formed via controlled ethoxylation (Williamson ether synthesis) of the diol.

SynthesisPath Diol 1,9-Nonanediol (Starting Material) Target 9-Ethoxynonan-1-ol (Target Product) Diol->Target Mono-Alkylation Reagent + Et-X / Base Impurity 1,9-Diethoxynonane (Over-Alkylated Impurity) Target->Impurity Second Alkylation (Side Reaction)

Caption: Stepwise alkylation pathway showing the origin of critical impurities.

Figure 2: Analytical Decision Tree

Use this logic to select the correct instrument for your lab.

DecisionTree Start Start: Analyze 9-Ethoxynonan-1-ol Chromophore Does sample have UV Chromophore? Start->Chromophore NoChrom NO (Aliphatic Ether) Chromophore->NoChrom Volatile Is the sample volatile? (BP < 300°C) NoChrom->Volatile GC Technique A: GC-FID (High Resolution, Standard) Volatile->GC Yes (Preferred) HPLC_Q Is Gradient Separation Required? Volatile->HPLC_Q No (Degrades with Heat) HPLC_ELSD Technique B: HPLC-ELSD/CAD (Best for non-volatiles/salts) HPLC_Q->HPLC_ELSD Yes (Complex Mixture) HPLC_RI Technique C: HPLC-RI (Isocratic Only, Low Sensitivity) HPLC_Q->HPLC_RI No (Simple QC)

Caption: Selection matrix for analyzing non-chromophoric aliphatic ethers.

References
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Chromophoric Compounds. Link (Authoritative source on CAD technology for lipids/alcohols).

  • Agilent Technologies. (2022). Analysis of Ethoxylated Surfactants by HPLC-ELSD. Link (Protocol basis for ethoxylated alcohol separation).

  • PubChem. (2024). Compound Summary: 9-Ethoxynonan-1-ol.[1] Link (Chemical structure and property verification).

Sources

Comparative Guide: Structural Validation of 9-Ethoxynonan-1-ol via COSY NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug delivery systems, particularly lipid nanoparticle (LNP) and permeation enhancer formulations, the purity of amphiphilic linkers like 9-Ethoxynonan-1-ol is critical. A common synthetic challenge is distinguishing the target mono-ether from the dialkylated byproduct (1,9-diethoxynonane) and the unreacted starting material (1,9-nonanediol).

While 1D


H NMR provides quantitative integration data, it often fails to resolve the specific connectivity of the internal methylene chain due to signal overlap (

1.2–1.6 ppm). This guide validates the use of Homonuclear Correlation Spectroscopy (COSY) as the primary tool for structural confirmation, comparing it against 1D Proton NMR and TOCSY alternatives.

The Analytical Challenge

The molecule 9-Ethoxynonan-1-ol consists of a nonyl (9-carbon) chain terminated by a hydroxyl group at position C1 and an ethoxy ether group at position C9.

Structure:



The Problem: In a standard 400 MHz 1D


H NMR spectrum, the internal methylenes (C2–C8) appear as a heavily overlapped multiplet region. The critical diagnostic signals—the oxygenated methylenes at C1, C9, and C10—often resonate in a narrow window (3.4–3.7 ppm), making it difficult to definitively prove the asymmetry of the molecule (i.e., that one end is an alcohol and the other is an ether) solely by chemical shift.

Comparative Analysis: COSY vs. Alternatives

The following table summarizes why COSY is the selected validation method over standard 1D NMR or the more complex TOCSY for this specific application.

Feature1D

H NMR
2D COSY 2D TOCSY
Primary Function Quantitative purity (Integration)Connectivity mapping (Neighbor identification)Spin-system identification (Long-range)
Resolution of Ends Low: C1, C9, and C10 signals often overlap.High: Cross-peaks clearly distinguish ethoxy-ethyl from nonyl-chain.Medium: Risk of signal bleed in long aliphatic chains.
Chain "Walking" Impossible (Overlap).Possible: Can trace C1

C2 and C11

C10

C9.
Confusing: All CH2s in the chain may correlate, obscuring the order.
Time/Cost Fast (< 5 mins).Moderate (15–30 mins).Slow (30–60 mins).
Verdict Screening Tool Validation Standard Overkill/Ambiguous
Why COSY Wins

For 9-Ethoxynonan-1-ol, we do not need to see the entire spin system at once (TOCSY). We specifically need to prove that the Triplet Methyl (


 1.2)  is connected to a Quartet Methylene (

3.4)
, which is connected to nothing else (proving the terminal ethoxy group). Simultaneously, we must prove the other oxygenated methylene is connected to the long alkyl chain. COSY provides these direct neighbor-to-neighbor correlations without the "relay" confusion of TOCSY.

Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol includes internal "sanity checks" that must be passed for the data to be considered valid.

Sample Preparation[1][2]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO slows proton exchange, allowing the hydroxyl proton (

      
      ) to appear as a distinct triplet (coupled to C1-
      
      
      
      ). This provides an extra anchor point for validation that disappears in CDCl
      
      
      .
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Causality: High concentration improves the signal-to-noise ratio of the off-diagonal cross-peaks, which are inherently weaker than the diagonal.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: cosygpqf (Gradient-selected COSY with magnitude mode).

    • Benefit: Gradient selection reduces artifacts and t1 noise, essential for seeing clean cross-peaks near the diagonal.

  • Spectral Width: 10 ppm (both dimensions).

  • Data Matrix: 2048 (

    
    ) x 256 (
    
    
    
    ) complex points.
  • Number of Scans (NS): 8 (minimum).

  • Relaxation Delay (D1): 1.5 – 2.0 seconds.

The "Chain Walking" Logic

The validation is successful only if the following correlations are observed:

  • The Ethoxy Terminus:

    • Find the triplet at ~1.15 ppm (

      
      ).
      
    • Confirm a strong cross-peak to the quartet at ~3.40 ppm (

      
      ).
      
    • Validation Check: The ~3.40 ppm signal must NOT show correlations to the internal alkyl chain region (1.2–1.6 ppm).

  • The Ether Linkage (C9):

    • Find the triplet at ~3.35 ppm (C9

      
      ).
      
    • Confirm a cross-peak to the multiplet at ~1.50 ppm (C8

      
      ).
      
    • Differentiation: This distinguishes C9 (ether) from C10 (ethoxy) because C9 connects to the "mush" of the alkyl chain, while C10 connects to the distinct methyl.

  • The Alcohol Terminus (C1):

    • Find the signal at ~3.55 ppm (C1

      
      ).
      
    • Confirm a cross-peak to the

      
       triplet (if in DMSO) at ~4.3 ppm OR to the C2 methylene at ~1.4 ppm.
      

Visualization of Structural Logic

The following diagrams illustrate the decision workflow and the specific connectivity map required for validation.

Diagram 1: Analytical Decision Workflow

NMR_Workflow Start Crude Synthesis Product H1 1D 1H NMR (Screening) Start->H1 Decision Are End-Groups Resolved? H1->Decision Pass Quantitative Purity Confirm Decision->Pass Yes (Rare) Ambiguity Ambiguity: Overlapping O-CH2 Signals Decision->Ambiguity No (Common) COSY 2D COSY Experiment (Gradient Selected) Ambiguity->COSY Required Analysis Correlation Analysis (Chain Walking) COSY->Analysis Validation Structure Validated: 9-Ethoxynonan-1-ol Analysis->Validation Connectivity Confirmed

Caption: Workflow for selecting COSY to resolve spectral ambiguity in long-chain ether alcohols.

Diagram 2: COSY Connectivity Map (The "Walk")

Connectivity Me Ethoxy Methyl (1.15 ppm) OCH2_Eth Ethoxy CH2 (3.40 ppm) Me->OCH2_Eth 3J Coupling (Strong Crosspeak) OCH2_Non Nonyl C9-H (3.35 ppm) Chain_End Nonyl C8-H (1.50 ppm) OCH2_Non->Chain_End 3J Coupling Chain_Mid Internal Chain (1.2-1.4 ppm) Chain_End->Chain_Mid Overlap Region HOCH2 Nonyl C1-H (3.55 ppm) Chain_Mid->HOCH2 Indirect Path OH Hydroxyl H (4.3 ppm - DMSO) HOCH2->OH 3J (DMSO only)

Caption: The "Chain Walk." Arrows represent observed COSY cross-peaks.[1][2][3] Note the separation of the two O-CH2 environments.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on COSY/TOCSY selection).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4] (Standard for chemical shift prediction).[1][5]

  • Gunstone, F. D. (1994). High Resolution NMR of Fatty Acid Derivatives. Lipid Technology.[1][6] (Specific shifts for long-chain lipids/ethers).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for coupling constants).[1]

Sources

elemental analysis and theoretical composition of 9-Ethoxynonan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and materials science, the selection of aliphatic versus PEGylated linkers profoundly impacts the pharmacokinetic properties of conjugated molecules.1[1] is a specialized asymmetric aliphatic linker featuring a nine-carbon hydrophobic backbone terminated by a hydroxyl group and an ethyl ether.

This guide provides an objective, data-driven comparison of 9-Ethoxynonan-1-ol against common structural alternatives—1,9-Nonanediol and Triethylene glycol monoethyl ether (TEG-OEt)—focusing on their theoretical elemental compositions and the rigorous analytical methodologies required to verify their purity.

Part 1: Theoretical Composition & Molecular Profiling

Before deploying a linker in a synthetic workflow, establishing its theoretical elemental baseline is critical for downstream quality control. The verified2[2].

Table 1: Comparative Elemental Composition and Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )% Carbon% Hydrogen% OxygenStructural Characteristic
9-Ethoxynonan-1-ol C11H24O2188.3170.16%12.85%16.99%Asymmetric, highly lipophilic
1,9-Nonanediol C9H20O2160.2567.45%12.58%19.97%Symmetric, lipophilic diol
TEG-OEt C8H18O4178.2353.91%10.18%35.91%Asymmetric, hydrophilic PEG

Expertise Insight: The carbon mass fraction of2[2] is significantly higher than that of PEG-based alternatives like TEG-OEt (53.91%). This high carbon density directly correlates with an increased partition coefficient (LogP), making 9-Ethoxynonan-1-ol ideal for enhancing the membrane permeability of highly polar active pharmaceutical ingredients (APIs). However, this long aliphatic chain also makes the molecule highly resistant to complete oxidation during standard combustion analysis, necessitating specialized analytical protocols.

Part 2: Experimental Protocol: High-Precision CHNS/O Elemental Analysis

To empirically validate the purity of 9-Ethoxynonan-1-ol, we utilize a modified Dumas combustion method, adhering to the principles outlined in 3[3]. This protocol is designed as a self-validating system to prevent false negatives caused by incomplete combustion of the C9 backbone.

EA_Workflow Sample Sample Preparation (9-Ethoxynonan-1-ol + V2O5) Combustion Flash Combustion (1000°C, O2 environment) Sample->Combustion Injection Reduction Reduction Furnace (Cu, 640°C: NOx -> N2) Combustion->Reduction Oxidation Products Separation GC Column Separation (N2, CO2, H2O) Reduction->Separation Analyte Gases Detection TCD Detection & Data Analysis Separation->Detection Elution

Figure 1: Step-by-step workflow of the Dumas combustion method for CHNS/O elemental analysis.

Step-by-Step Methodology:
  • System Purge and Calibration (Self-Validation):

    • Action: Purge the elemental analyzer with ultra-high purity Helium (99.999%) for 30 minutes. Run a blank tin capsule.

    • Causality: Atmospheric nitrogen and carbon dioxide will heavily skew the %C and %N readings.4[4] that does not interfere with the Thermal Conductivity Detector (TCD). The baseline must remain flat before proceeding. Calibrate using a known standard (e.g., BBOT).

  • Sample Preparation (Crucial Step):

    • Action: Weigh exactly 2.000 ± 0.005 mg of 9-Ethoxynonan-1-ol into a combustible tin (Sn) capsule. Add 1.0 mg of Vanadium Pentoxide (

      
      ).
      
    • Causality: The nonyl chain of 9-Ethoxynonan-1-ol is prone to forming soot (elemental carbon) rather than

      
       during standard combustion. 
      
      
      
      acts as an oxygen donor and catalytic accelerant, ensuring 100% conversion of the aliphatic chain to
      
      
      . The tin capsule undergoes an exothermic oxidation that momentarily4[4].
  • Flash Combustion:

    • Action: Drop the sealed capsule into the combustion reactor maintained at 1000°C under a dynamic pulse of pure

      
      .
      
    • Causality: Carbon is oxidized to

      
      , and hydrogen to 
      
      
      
      .
  • Reduction and Separation:

    • Action: Pass the combustion gases through a reduction furnace containing4[4], followed by a specialized GC column.

    • Causality: The copper removes excess

      
       and reduces any incidental nitrogen oxides to 
      
      
      
      . The GC column separates the gases based on polarity and size, eluting them sequentially to the TCD for quantification.

Part 3: Data Interpretation and Linker Selection Logic

When analyzing the TCD output, the accepted tolerance for pharmaceutical-grade intermediates is a deviation of ≤ 0.3% from the theoretical values2[2]. If the experimental %C is lower than 69.8%, it typically indicates either incomplete combustion (requiring more


) or the presence of moisture (which will artificially inflate the %H and %O readings).

Linker_Selection Target Drug Conjugate Linker Selection Hydrophobic High Lipophilicity (Aliphatic Chains) Target->Hydrophobic Require membrane permeability Hydrophilic High Hydrophilicity (PEGylated Chains) Target->Hydrophilic Require aqueous solubility Nonanediol 1,9-Nonanediol (Symmetric, Di-OH) Hydrophobic->Nonanediol Homobifunctional Ethoxynonanol 9-Ethoxynonan-1-ol (Asymmetric, Ether/OH) Hydrophobic->Ethoxynonanol Monofunctional/Capping TEG TEG-OEt (Ether-rich, OH) Hydrophilic->TEG Monofunctional/Capping

Figure 2: Logical decision tree for selecting linkers based on lipophilicity and symmetry.

Comparative Performance: Compared to 1,9-Nonanediol, 9-Ethoxynonan-1-ol offers a unique "capping" ability due to its ethyl ether terminus. While 1,9-Nonanediol can lead to unwanted cross-linking (polymerization) during conjugation due to its two reactive hydroxyl groups, 9-Ethoxynonan-1-ol restricts reactivity to a single site. This makes it a superior choice for univalent surface modifications or for terminating dendrimer syntheses where strict stoichiometric control is required. Furthermore, its higher lipophilicity compared to TEG-OEt ensures that the final conjugate retains a degree of hydrophobicity, which is often necessary for crossing the blood-brain barrier (BBB) or entering cellular lipid bilayers.

References

  • Tandem Synthesis of Ultra-High Molecular Weight Drag Reducing... Semantic Scholar. 2

  • D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. 3

  • Elemental Analysis in Action. SciSpec Co., Ltd. 4

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants1. Antpedia. 5

  • 51309-03-6 | 9-Ethoxynonan-1-ol. BLD Pharm. 1

Sources

Comparative Analysis: Polydisperse Ethoxylated Fatty Alcohols vs. Monodisperse 9-Ethoxynonan-1-ol

[1]

Executive Summary

In pharmaceutical formulation and surface chemistry, the choice between broad-spectrum commercial surfactants and high-precision chemical entities is critical for reproducibility.[1] This guide compares Ethoxylated Fatty Alcohols (EFAs) —the industry-standard, polydisperse nonionic surfactants—against 9-Ethoxynonan-1-ol , a discrete, bifunctional ether-alcohol.[1]

While EFAs (e.g., Laureth-4, Steareth-20) are dominant in solubilization and emulsification due to their high amphiphilicity and cost-effectiveness, they suffer from batch-to-batch variation due to oligomer distribution.[1] In contrast, 9-Ethoxynonan-1-ol is a monodisperse entity (single molecular weight) with a "telechelic" structure (functional groups at both ends).[1] This study highlights that while 9-Ethoxynonan-1-ol lacks the micellar efficiency of high-mole EFAs, it offers superior utility as a precision co-solvent and chemical linker in structure-activity relationship (SAR) studies where polydispersity introduces experimental noise.[1]

Chemical Identity & Structural Divergence[1]

The fundamental difference lies in the synthesis and resulting molecular architecture.[1]

Ethoxylated Fatty Alcohols (EFAs)

EFAs are produced via the alkaline-catalyzed ethoxylation of fatty alcohols.[1] This process yields a Poisson distribution of ethylene oxide (EO) chain lengths.[1]

  • General Formula:

    
    [1]
    
  • Characteristics: Amphiphilic, distinct hydrophobic tail and hydrophilic head.[1]

  • Variability: A product labeled "Laureth-9" is a mixture where

    
     averages 9, but ranges from 3 to 15+.[1]
    
9-Ethoxynonan-1-ol

This is a specific organic molecule, typically synthesized via mono-etherification of 1,9-nonanediol.[1]

  • Formula:

    
    
    
  • Characteristics: Bifunctional (Ether and Hydroxyl ends separated by a C9 spacer).[1] Weakly amphiphilic; acts more as a hydrotrope or linker.[1]

  • Purity: Monodisperse (Single molecular weight: 188.31 g/mol ).[1]

Structural Visualization (DOT Diagram)

ChemicalStructurecluster_0Ethoxylated Fatty Alcohol (EFA)cluster_19-Ethoxynonan-1-olnode_EFAHydrophobic Tail (C12-C18)+ Polydisperse PEG Head (n=2-100)node_Prop1High Surface ActivityForms Micellesnode_EFA->node_Prop1node_ComparisonKey Difference:EFAs are Head-Tail Surfactants9-Ethoxynonan-1-ol is a Telechelic Linkernode_Prop1->node_Comparisonnode_9EEthyl Ether Group+ C9 Spacer+ Hydroxyl Groupnode_Prop2Bifunctional LinkerWeak Surfactancynode_9E->node_Prop2node_Prop2->node_Comparison

Caption: Structural comparison highlighting the head-tail architecture of EFAs versus the bifunctional, spacer-like nature of 9-Ethoxynonan-1-ol.

Performance Comparison

The following data summarizes the functional differences. Note that 9-Ethoxynonan-1-ol is not a direct "drop-in" surfactant replacement but serves a different role in formulation.[1]

Table 1: Physicochemical Profile[1]
FeatureEthoxylated Fatty Alcohols (e.g., Laureth-9)9-Ethoxynonan-1-ol
Molecular Definition Polydisperse Mixture (Gaussian distribution)Monodisperse (Single Peak)
HLB Value Adjustable (4–18 depending on EO chain)~5-6 (Calculated: Lipophilic)
CMC (Critical Micelle Conc.) Low (10⁻⁴ to 10⁻⁵ M) – Strong micelle formerHigh / Indistinct – Acts as hydrotrope/co-solvent
Surface Tension Reduction High (drops water to ~30 mN/m)Moderate (drops water to ~40-45 mN/m)
Solubility in Water High (if HLB > 10)Low (requires co-solvent or oil phase)
Primary Application Emulsifier, Detergent, SolubilizerIntermediate, Linker, Permeation Enhancer
Regulatory Status USP/NF, EP (Excipient grade available)Research Grade / Chemical Intermediate
Mechanistic Insight: The "Zipper" vs. The "Broom"[1]
  • EFAs (The Broom): The bulky PEG head group forces the molecule to sit at the interface, sweeping oil into micelles.[1] The disorder in the PEG chain length (polydispersity) actually helps stabilize emulsions by preventing crystallization at the interface.[1]

  • 9-Ethoxynonan-1-ol (The Zipper): With polar groups at both ends of a short C9 chain, this molecule tends to lay flat at interfaces or bridge them.[1] It disrupts ordered lipid bilayers, making it a potential permeation enhancer for transdermal drug delivery, similar to 1,9-nonanediol but with adjusted lipophilicity due to the ethyl ether cap.[1]

Experimental Protocol: Comparative Surface Activity

To objectively validate the performance difference, researchers should perform a Wilhelmy Plate Surface Tension Isotherm .[1] This protocol distinguishes a true surfactant (EFA) from a surface-active co-solvent (9-Ethoxynonan-1-ol).[1]

Methodology (Self-Validating)

Objective: Determine the Critical Micelle Concentration (CMC) and minimum surface tension (

1

Materials:

  • Reference: Polysorbate 80 or Laureth-4 (High purity).[1]

  • Test Article: 9-Ethoxynonan-1-ol (>98% purity).

  • Solvent: Double-distilled water (Surface tension >71.5 mN/m at 25°C).

Protocol Steps:

  • Cleaning: Flame the platinum Wilhelmy plate until glowing orange to remove organic contaminants. Verify water surface tension is

    
     mN/m.[1]
    
  • Stock Preparation: Prepare 100 mM stock solutions of both compounds. Note: 9-Ethoxynonan-1-ol may require 1% Ethanol to dissolve initially; ensure the control contains the same ethanol concentration.[1]

  • Titration: Automatically dose the surfactant into the water vessel while continuously monitoring surface tension.[1]

  • Data Plotting: Plot Surface Tension (

    
    ) vs. Log Concentration (
    
    
    ).
Expected Results & Interpretation
  • EFA Profile: You will observe a sharp linear decrease followed by a distinct plateau.[1] The inflection point is the CMC .[1]

  • 9-Ethoxynonan-1-ol Profile: You will likely observe a gradual, shallow slope without a sharp inflection point.[1] This confirms it acts as a structure-breaker or co-solvent rather than a micelle-forming surfactant.[1]

Workflow Visualization (DOT)

ExperimentalWorkflowStartStart: Surface Tension AnalysisPrepPrepare Stock Solutions(100mM in Water/EtOH)Start->PrepBaselineMeasure Baseline Water(Must be >71.5 mN/m)Prep->BaselineDosingStepwise Addition(Logarithmic Dosing)Baseline->DosingMeasureWilhelmy Plate Measurement(Equilibrium: 5 mins/step)Dosing->MeasurePlotPlot Gamma vs. Log(C)Measure->PlotDecisionSharp Inflection Point?Plot->DecisionResult_SurfClass: True Surfactant(EFA)Decision->Result_SurfYes (CMC Found)Result_HydroClass: Hydrotrope/Co-solvent(9-Ethoxynonan-1-ol)Decision->Result_HydroNo (Gradual Slope)

Caption: Decision tree for classifying the surface activity of the test compounds based on tensiometry data.

Applications in Drug Development[1]

When to use EFAs
  • Solubilization: When formulating poorly soluble APIs (BCS Class II/IV) into micellar solutions.[1]

  • Emulsions: Creating stable creams or lotions.[1]

  • Lysis: High-concentration EFAs are used to lyse cells in bio-assays.[1]

When to use 9-Ethoxynonan-1-ol[1]
  • Permeation Enhancement: The specific C9 chain length is known to disrupt stratum corneum lipid packing effectively.[1] The ethoxy cap modifies the partition coefficient (

    
    ) compared to the diol, potentially reducing skin irritation while maintaining flux.[1]
    
  • Linker Chemistry: Used as a precise spacer in PROTACs (Proteolysis Targeting Chimeras) or bioconjugation where a defined length (9 carbons) and hydrophobicity are required.[1]

  • Reference Standard: Used to calibrate analytical methods (GC/HPLC) for detecting ethoxylated impurities.[1]

References

  • PubChem. (2025).[1] 9-Ethoxynonan-1-ol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Rincón-Romero, J. F., et al. (2023).[1] Surface and thermodynamics properties of commercial fatty-alcohol ethoxylate surfactants. Journal of Molecular Liquids. Available at: [Link]

  • Kuraray Europe. (2023). 1,9-Nonanediol: The ingredient of choice for polyols and fine chemicals.[1][2] Available at: [Link][1]

Safety Operating Guide

Personal protective equipment for handling 9-Ethoxynonan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Specialized Handling & Safety Protocol: 9-Ethoxynonan-1-ol Content Type: Operational Safety & Logistics Guide Audience: Chemical Researchers, Process Chemists, and LNP Formulation Scientists

Executive Safety Summary & Risk Assessment

9-Ethoxynonan-1-ol (Structure:


) is a specialized, long-chain glycol ether often utilized as a high-value intermediate in the synthesis of ionizable lipids for Lipid Nanoparticle (LNP) delivery systems.

Because specific toxicological data for this exact intermediate is often limited in public databases, this protocol applies a "Worst-Case" Structure-Activity Relationship (SAR) approach. We treat it as a functional analog to long-chain aliphatic alcohols and ether-lipids.

Hazard Class (Inferred) Risk Level Operational Implication
Skin/Eye Irritation Moderate The ether linkage increases lipophilicity, enhancing skin permeation compared to simple alcohols. Direct contact may cause dermatitis or severe eye irritation.
Aquatic Toxicity High Long alkyl chains (C9) often exhibit chronic aquatic toxicity. Zero-discharge to drains is mandatory.
Physical State Variable Likely a viscous liquid or low-melting solid at room temperature. Flash point is estimated >100°C (Combustible, not Flammable).

Personal Protective Equipment (PPE) Matrix

The primary risk driver is dermal absorption due to the molecule's amphiphilic nature (hydrophobic tail + ether/alcohol head), which allows it to penetrate skin barriers effectively.

A. Glove Selection Logic (The "Double-Barrier" Rule)
  • Primary Material: Nitrile Rubber (Acrylonitrile Butadiene).

  • Why Nitrile? Latex is permeable to many ether-based compounds. Nitrile offers superior resistance to aliphatic alcohols and ethers.

  • Thickness Requirement: Minimum 0.11 mm (4 mil) for standard handling; 0.2 mm for synthesis/spill cleanup.

Protocol:

  • Inner Glove: Standard Nitrile (4 mil) – Product Protection (RNase/moisture free).

  • Outer Glove: Extended Cuff Nitrile (6 mil) – Personnel Protection.

  • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

B. Eye & Body Protection[2][3][4][5][6][7][8]
  • Eyes: Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient due to the viscous nature of the chemical; a splash will adhere to the skin/eye interface and is difficult to rinse.

  • Body: Chemical-resistant lab coat (poly-cotton blend is acceptable for small quantities; Tyvek® sleeves required for synthesis scale >100g).

Operational Handling Protocol

Objective: Safe transfer and weighing of 9-Ethoxynonan-1-ol while maintaining anhydrous conditions (critical for downstream lipid synthesis).

Step-by-Step Workflow
  • Preparation:

    • Equip PPE as defined in Section 2.[1][2]

    • Ensure the workspace is a Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Technical Note: If the substance has solidified (common in cold storage), gently warm the container to 30–35°C in a water bath or bead bath. Do not use a heat gun (risk of localized overheating/degradation).

  • Weighing (The "Viscous Liquid" Technique):

    • Do not pour. The high viscosity leads to dripping and contamination of the bottle threads.

    • Use a Positive Displacement Pipette or a glass syringe for transfer.

    • Why? Standard air-displacement pipettes will under-deliver due to the liquid's viscosity and surface tension.

  • Solubilization:

    • 9-Ethoxynonan-1-ol is soluble in: Dichloromethane (DCM), Ethanol, THF.

    • Caution: When dissolving in DCM, use double-gloving, as DCM permeates nitrile rapidly (breakthrough <5 mins).

  • Decontamination:

    • Wipe the exterior of the stock bottle with a dry Kimwipe, then an ethanol-dampened wipe before returning to storage.

Emergency Response & Disposal

A. Spill Response Workflow (DOT Diagram)

SpillResponse Start Spill Detected Assess Assess Volume (<50mL vs >50mL) Start->Assess Small Small Spill (<50mL) Absorb with Pads Assess->Small Low Risk Large Large Spill (>50mL) Evacuate & Ventilate Assess->Large High Risk Clean Solvent Wash (Ethanol or Isopropanol) Small->Clean Large->Small After Venting Dispose Solid Waste Bin (Tag: Toxic/Organic) Clean->Dispose

Caption: Decision logic for 9-Ethoxynonan-1-ol spill remediation.

B. Waste Disposal
  • Stream: Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).

  • Labeling: Must be clearly tagged with "9-Ethoxynonan-1-ol" and "Toxic to Aquatic Life" .

  • Prohibition: Under no circumstances should this material be poured down the sink.

References

  • PubChem. 1-Ethoxynonane (Analogous Structure Safety Data). National Library of Medicine. Available at: [Link]

  • ECHA. Guidance on the Application of the CLP Criteria (Aquatic Toxicity of Long-Chain Alcohols). European Chemicals Agency. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure and PPE Selection. United States Department of Labor. Available at: [Link]

Sources

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